Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H49N7O11 |
|---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(3S)-3-[[(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-2-cyclopentylacetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-2-oxobutanoyl]amino]-4-[[(1S)-2-amino-1-cyclopentyl-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H49N7O11/c1-14(25(43)31(49)36-20(13-21(41)42)28(46)38-23(26(32)44)18-9-5-6-10-18)33-27(45)15(2)34-29(47)22(16(3)39)37-30(48)24(35-17(4)40)19-11-7-8-12-19/h14-16,18-20,22-24,39H,5-13H2,1-4H3,(H2,32,44)(H,33,45)(H,34,47)(H,35,40)(H,36,49)(H,37,48)(H,38,46)(H,41,42)/t14-,15-,16+,20-,22-,23-,24-/m0/s1 |
InChI Key |
MQOPWNUKHLXCDC-HPQLBRKRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C1CCCC1)C(=O)N)NC(=O)[C@H](C2CCCC2)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)C(=O)NC(CC(=O)O)C(=O)NC(C1CCCC1)C(=O)N)NC(=O)C(C2CCCC2)NC(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Hypothesized Mechanisms of Action of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no direct experimental data for the specific peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2. This document, therefore, presents a detailed analysis based on the peptide's constituent components, proposing two plausible, yet hypothetical, mechanisms of action. All data and protocols are representative of the proposed mechanisms and are not derived from direct studies of the specified molecule.
Introduction
The novel synthetic peptide this compound presents a unique structure that suggests complex and potentially multi-faceted biological activity. The sequence contains standard amino acids (Threonine, Alanine, Aspartic Acid), N-terminal acetylation (Ac) and C-terminal amidation (-NH2) for enhanced stability, and two instances of a non-standard moiety, "{Cpg}", along with a modified alanine, "{Ala(CO)}". The interpretation of these non-standard components is key to elucidating its potential mechanism of action. This guide explores two primary hypotheses based on its structural features:
-
Immunostimulatory Activity via Toll-Like Receptor 9 (TLR9) Agonism: This hypothesis posits that "{Cpg}" represents a covalently conjugated CpG oligodeoxynucleotide (ODN), a known potent activator of the innate immune system through TLR9.
-
Pro-apoptotic Activity via Caspase Inhibition: This hypothesis interprets "{Cpg}" as the unnatural amino acid Cyclopentylglycine, which can enhance peptide stability and binding affinity.[1] The sequence, particularly the Aspartic Acid residue, resembles known caspase recognition motifs, and "{Ala(CO)}" may function as a reactive "warhead" to inhibit caspase activity.
This whitepaper will delve into the core scientific principles of each proposed mechanism, supported by representative data, detailed experimental protocols, and signaling pathway visualizations.
Hypothesis 1: Immunostimulatory Activity via TLR9 Agonism
This hypothesis assumes the peptide is a conjugate where one or both "{Cpg}" moieties are CpG ODNs linked to the peptide backbone. Such peptide-oligonucleotide conjugates (POCs) are designed to combine the properties of both molecules, for instance, using the peptide to target the CpG ODN to specific cells or tissues.[2] For maintained TLR9 activity, conjugation is optimally at the 3'-end of the ODN.[3]
Core Mechanism: TLR9 Signaling Cascade
CpG ODNs are synthetic, single-stranded DNA molecules containing unmethylated cytosine-guanosine dinucleotides, which mimic bacterial DNA.[4] These motifs are recognized by Toll-like receptor 9 (TLR9), a pattern recognition receptor located within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[4][5]
The proposed mechanism is as follows:
-
Uptake: The peptide conjugate is internalized by immune cells, likely through endocytosis.
-
TLR9 Recognition: Within the endolysosomal compartment, the CpG ODN moiety binds to TLR9.
-
Signal Transduction: This binding event triggers a conformational change in the TLR9 dimer, leading to the recruitment of the adaptor protein MyD88.[6]
-
Downstream Activation: MyD88 initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6).
-
Transcription Factor Activation: This cascade culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7).[6]
-
Cytokine Production: Activated transcription factors translocate to the nucleus and induce the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α/β).[4][7] This robust cytokine release stimulates a broad innate immune response and helps shape a Th1-biased adaptive immune response, crucial for anti-tumor and anti-viral immunity.[5]
Signaling Pathway Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of protein conjugates adsorbed on cationic liposomes surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide conjugation at the 5'-end of oligodeoxynucleotides abrogates toll-like receptor 9-mediated immune stimulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the different types of drugs available for CpG ODN? [synapse.patsnap.com]
- 5. Development of TLR9 agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. For what indications are CpG ODN being investigated? [synapse.patsnap.com]
- 7. A TLR9 agonist enhances the anti-tumor immunity of peptide and lipopeptide vaccines via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hypothesized Biological Activity of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is not documented in publicly available scientific literature. This guide is based on a scientific hypothesis derived from the peptide's constituent components. The following assumptions have been made:
-
Ac- & -NH2: The peptide is N-terminally acetylated and C-terminally amidated, common modifications to increase stability and mimic a native protein structure.
-
{Cpg}: This is interpreted as Cyclopentylglycine, a non-natural amino acid used to introduce conformational constraints and enhance metabolic stability in peptides.
-
{Ala(CO)}: This is hypothesized to be a keto-alanine residue, a modification that can influence electronic properties and binding interactions.
-
-Asp-: The presence of an aspartic acid residue is a key recognition motif for caspases, suggesting a potential role in the apoptosis pathway.
Based on this structural analysis, this peptide is likely designed as a modulator of apoptosis, potentially acting as an Inhibitor of Apoptosis Protein (IAP) antagonist or a direct caspase inhibitor. This guide will explore these hypothesized biological activities.
Hypothesized Biological Activity: Modulation of Apoptosis
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and resistance to therapy. The two primary signaling cascades in apoptosis are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine-aspartic proteases known as caspases.
Potential as an IAP Antagonist (Smac Mimetic)
Inhibitor of Apoptosis Proteins (IAPs) are key negative regulators of apoptosis.[1][2] They bind to and inhibit caspases, thereby blocking cell death.[3] The X-linked IAP (XIAP), cIAP1, and cIAP2 are particularly important in this regard. A natural antagonist to IAPs is the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), which is released from the mitochondria during apoptosis induction.[2] The N-terminal tetrapeptide motif of Smac (Ala-Val-Pro-Ile or AVPI) binds to a specific pocket on the Baculovirus IAP Repeat (BIR) domains of IAPs, displacing caspases and promoting their activation.[2][4]
The peptide this compound contains an alanine residue, a key feature of the Smac N-terminus. The incorporation of non-natural amino acids like Cyclopentylglycine could enhance its binding affinity and stability, making it a potential "Smac mimetic." By antagonizing IAPs, the peptide could sensitize cancer cells to apoptosis.
Caption: IAP Antagonism Signaling Pathway.
The following table summarizes the binding affinities of known peptide-based Smac mimetics for different IAP proteins. This data provides a benchmark for the potential potency of a novel IAP antagonist.
| Peptide/Compound | Target IAP | Assay Type | Binding Affinity (K_i or IC_50) |
| Smac N-terminal peptide (AVPI) | XIAP-BIR3 | Fluorescence Polarization | ~0.5 µM |
| Compound A | XIAP-BIR3 | Biochemical Assay | 10 nM |
| Birinapant (TL32711) | cIAP1 | Biochemical Assay | <1 nM |
| Birinapant (TL32711) | cIAP2 | Biochemical Assay | 5.4 nM |
| Birinapant (TL32711) | XIAP | Biochemical Assay | 44 nM |
| LCL161 | cIAP1 | Biochemical Assay | 0.3-0.4 nM |
| LCL161 | XIAP | Biochemical Assay | 35 nM |
Potential as a Direct Caspase Inhibitor
Caspases are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage.[5] Initiator caspases (e.g., Caspase-8, Caspase-9) are activated first, and they, in turn, cleave and activate executioner caspases (e.g., Caspase-3, Caspase-7), which carry out the dismantling of the cell.[6]
All caspases have a stringent requirement for cleaving their substrates after an aspartic acid residue.[4] Peptide-based caspase inhibitors are often designed as substrate mimics, containing an Asp residue that fits into the S1 pocket of the caspase active site. These inhibitors are typically modified with a C-terminal electrophilic "warhead" (like an aldehyde or a fluoromethyl ketone) that covalently binds to the catalytic cysteine of the caspase.
The peptide this compound contains the critical Asp residue. While it lacks a classical warhead, the keto-alanine and cyclopentylglycine modifications could confer inhibitory activity through strong, non-covalent binding to the caspase active site.
Caption: Caspase-Mediated Apoptosis Signaling Pathway.
This table provides inhibitory constants for well-characterized peptide caspase inhibitors, offering a comparative basis for the potential efficacy of the novel peptide.
| Inhibitor | Target Caspase | Inhibitory Moiety | Inhibition Constant (K_i or IC_50) |
| Ac-DEVD-CHO | Caspase-3 | Aldehyde | 0.23 nM |
| Ac-DEVD-CHO | Caspase-7 | Aldehyde | 1.6 nM |
| Z-VAD-FMK | Pan-caspase | Fluoromethyl Ketone | Broad, irreversible |
| Ac-YVAD-CHO | Caspase-1 | Aldehyde | 0.76 nM |
| Ac-LEHD-CHO | Caspase-9 | Aldehyde | 11 nM |
| Q-VD-OPh | Pan-caspase | O-phenoxy | Broad, irreversible |
Experimental Protocols
To determine the actual biological activity of this compound, a series of biochemical and cell-based assays would be required. Below are detailed methodologies for key experiments.
IAP Binding Assay: Fluorescence Polarization (FP)
This assay measures the binding affinity of the peptide to the BIR domains of IAP proteins.
Caption: Workflow for an IAP Binding Fluorescence Polarization Assay.
-
Reagents: Recombinant XIAP-BIR3 protein, fluorescently labeled probe peptide (e.g., FAM-AVPI), test peptide (this compound), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Procedure: a. Prepare a serial dilution of the test peptide in assay buffer. b. In a 384-well black plate, add a fixed concentration of XIAP-BIR3 protein (e.g., 50 nM) and FAM-AVPI probe (e.g., 5 nM). c. Add the serially diluted test peptide to the wells. Include controls for no inhibition (protein + probe) and background (probe only). d. Incubate the plate at room temperature for 30 minutes in the dark to allow binding to reach equilibrium. e. Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caspase Activity Assay: Fluorogenic Substrate Cleavage
This assay measures the ability of the peptide to inhibit the enzymatic activity of a specific caspase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Releasing the Brakes on Apoptosis: Peptide Antagonists Trigger Dimerization and Autoubiquitination of Cellular Inhibitor of Apoptosis Protein 1 | Small Angle X-ray Scattering/Diffraction [www-ssrl.slac.stanford.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Ketogenic amino acid - Wikipedia [en.wikipedia.org]
- 6. Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface - PMC [pmc.ncbi.nlm.nih.gov]
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2: A Potent Inhibitor of Plasmodium SUB1 Protease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence of drug-resistant parasite strains necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. One such promising target is the Plasmodium subtilisin-like protease 1 (SUB1), a serine protease that plays a critical role in the parasite's life cycle.[1][2][3][4][5][6][7][8][9][10] SUB1 is essential for the egress of merozoites from infected host erythrocytes and hepatocytes, making it an attractive target for both therapeutic and prophylactic interventions.[1][3][4][7] This technical guide focuses on a potent peptidic α-ketoamide inhibitor of SUB1, Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2, providing a comprehensive overview of its inhibitory activity, the underlying experimental methodologies, and its place within the broader context of SUB1-targeted drug discovery.
Quantitative Inhibitory Activity
This compound, also referred to as compound 40 in supporting literature, has demonstrated potent inhibitory activity against the SUB1 proteases from two major human malaria parasites, Plasmodium falciparum (PfSUB1) and Plasmodium vivax (PvSUB1).[2] The inhibitory potency is summarized in the table below.
| Inhibitor | Target Enzyme | IC50 (nM) |
| This compound | P. falciparum SUB1 (PfSUB1) | 10 |
| This compound | P. vivax SUB1 (PvSUB1) | 12 |
Structure-Activity Relationship (SAR) Insights
The development of this compound is the result of systematic structure-activity relationship studies aimed at optimizing the potency of peptidic α-ketoamide inhibitors.[1][2][3][11] Key findings from these studies indicate that increasing the hydrophobicity of the inhibitor significantly enhances its potency against both PfSUB1 and PvSUB1.[2][3][11] The incorporation of the non-natural amino acid cyclopentylglycine (Cpg) at both the P4 and P2' positions is a critical feature of this inhibitor, contributing to its high affinity for the SUB1 active site.
Experimental Protocols
Recombinant SUB1 Inhibition Assay
The in vitro inhibitory activity of this compound against recombinant SUB1 is typically determined using a fluorogenic substrate-based assay.
Materials:
-
Recombinant P. falciparum or P. vivax SUB1 catalytic domain
-
Fluorogenic substrate (e.g., based on a known SUB1 cleavage sequence)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for SUB1 activity)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader
Protocol:
-
Prepare a serial dilution of the inhibitor, this compound, in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of the recombinant SUB1 enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by SUB1 releases a fluorophore, leading to an increase in fluorescence intensity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Parasite Egress Inhibition Assay
To assess the cellular activity of the inhibitor, a parasite egress assay is performed using synchronized P. falciparum cultures.
Materials:
-
Synchronized late-stage P. falciparum schizonts
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Giemsa stain
-
Light microscope
Protocol:
-
Treat synchronized late-stage schizont cultures with various concentrations of the inhibitor. A solvent control (DMSO) should be included.
-
Incubate the treated cultures for a period that allows for parasite egress to occur in the control group (typically a few hours).
-
Prepare thin blood smears from each culture condition.
-
Stain the smears with Giemsa stain.
-
Count the number of ruptured schizonts and newly invaded ring-stage parasites under a light microscope.
-
Calculate the percentage of egress inhibition for each inhibitor concentration relative to the solvent control.
-
Determine the IC50 value for egress inhibition by plotting the percentage of inhibition against the inhibitor concentration.
Synthesis of this compound
The synthesis of this peptidic α-ketoamide inhibitor is achieved through solid-phase peptide synthesis (SPPS) followed by the introduction of the α-ketoamide functionality. While a detailed, step-by-step synthesis protocol is proprietary, the general strategy involves the sequential coupling of the protected amino acid residues onto a solid support, followed by the key step of forming the α-ketoamide warhead and subsequent cleavage from the resin and purification.
Visualizations
SUB1 Signaling Pathway in Plasmodium falciparum
Caption: The SUB1 activation and signaling pathway leading to merozoite egress.
Experimental Workflow for SUB1 Inhibitor Evaluation
Caption: A generalized workflow for the evaluation of SUB1 inhibitors.
Conclusion
This compound is a highly potent, dual-stage inhibitor of the essential Plasmodium protease SUB1. Its development, guided by rational design and a thorough understanding of the enzyme's substrate specificity, highlights the potential of targeting SUB1 for the development of novel antimalarial therapeutics. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of malaria drug discovery. Further optimization of this and related compounds to improve pharmacokinetic properties will be crucial for their progression as clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights from structure-activity relationships and the binding mode of peptidic α-ketoamide inhibitors of the malaria drug target subtilisin-like SUB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Improved Peptidic α-Ketoamide Inhibitors of the Plasmodial Subtilisin-Like SUB1: Exploration of N-Terminal Extensions and Cyclic Constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Identification of Multiple Substrates for Plasmodium falciparum SUB1, an Essential Malarial Processing Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Malarial Serine Protease SUB1 Plays an Essential Role in Parasite Liver Stage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [논문]Subtilisin-like Serine Protease 1 (SUB1) as an Emerging Antimalarial Drug Target: Current Achievements in Inhibitor Discovery : Miniperspective [scienceon.kisti.re.kr]
- 9. A Positive Feedback Loop Governed by SUB1A1 Interaction with MITOGEN-ACTIVATED PROTEIN KINASE3 Imparts Submergence Tolerance in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards Improved Peptidic α-Ketoamide Inhibitors of the Plasmodial Subtilisin-Like SUB1: Exploration of N-Terminal Extensions and Cyclic Constraints. - Research - Institut Pasteur [research.pasteur.fr]
The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of α-Ketoamide Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Ketoamide peptide inhibitors represent a promising class of therapeutic agents, demonstrating potent and often reversible covalent inhibition of various protease enzymes. Their unique mechanism of action, involving the formation of a stable hemithioketal or hemiacetal adduct with the catalytic cysteine or serine residue in the enzyme's active site, has positioned them as attractive candidates for drug development in oncology, virology, and neurodegenerative diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
The core of an α-ketoamide inhibitor's activity lies in its electrophilic α-ketoamide "warhead," which is attacked by the nucleophilic residue in the protease active site.[1][2][3] The potency and selectivity of these inhibitors can be finely tuned by modifying the peptide backbone (P1, P2, P3... positions) and the N- and C-terminal capping groups, which interact with the corresponding substrate-binding pockets (S1, S2, S3...) of the target enzyme. Understanding these interactions is paramount for the rational design of next-generation inhibitors with improved pharmacological profiles.
Mechanism of Action
The inhibitory mechanism of α-ketoamide peptides against cysteine proteases involves a two-step process. Initially, the inhibitor reversibly binds to the active site of the enzyme. Subsequently, the catalytic cysteine residue performs a nucleophilic attack on the electrophilic carbon of the α-keto group. This results in the formation of a tetrahedral hemithioketal adduct, which mimics the transition state of peptide bond hydrolysis.[1][2][3] The stability of this adduct is a key determinant of the inhibitor's potency. A similar mechanism occurs with serine proteases, leading to a hemiacetal adduct.
References
- 1. Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Discovery of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
An extensive search for the specified molecule, Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2, has yielded no discernible data in the public domain. This includes a lack of information regarding its discovery, synthesis, biological activity, and any associated experimental protocols or signaling pathways.
The components of the provided chemical structure, specifically the non-standard abbreviations "{Cpg}" and "{Ala(CO)}", do not correspond to commonly recognized chemical entities in peptide chemistry. This ambiguity prevents the accurate identification and retrieval of relevant scientific literature and data.
Potential Interpretations and Further Actions:
To enable a thorough investigation and the creation of the requested technical guide, clarification of the following is essential:
-
The identity of "{Cpg}": This abbreviation could potentially represent a number of chemical groups. Possible, though non-standard, interpretations include:
-
Cyclopentylglycine or Cyclopropylglycine: Cyclic non-proteinogenic amino acids.
-
A protected Cysteine derivative.
-
A CpG dinucleotide, though its inclusion in a peptide sequence would be highly unconventional.
-
-
The nature of "{Ala(CO)}": This notation is not a standard representation of a modified amino acid. It may refer to:
-
An Alanine residue with a carbonyl group modification.
-
A keto-containing analog of Alanine.
-
Without a precise definition of these components, it is impossible to conduct a meaningful search for existing research or to propose relevant experimental methodologies.
Recommendations for the User:
Researchers, scientists, and drug development professionals seeking information on this molecule are strongly encouraged to:
-
Verify the chemical structure and nomenclature: Ensure that the provided formula is accurate and uses standard chemical abbreviations.
-
Provide the full chemical name or CAS number: These identifiers would allow for an unambiguous search of chemical and biological databases.
-
Indicate the context of the discovery: Information regarding the research group, institution, or publication associated with this molecule would be invaluable in locating the relevant data.
Upon receiving the corrected and complete chemical information, a comprehensive technical guide can be compiled, including the requested data tables, detailed experimental protocols, and visualizations of any associated signaling pathways.
Therapeutic Potential of SUB1 Inhibitors for Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, compounded by the emergence of drug-resistant parasite strains. This necessitates the exploration of novel therapeutic targets. Subtilisin-like protease 1 (SUB1) of Plasmodium falciparum (PfSUB1) is a critical serine protease essential for the egress of merozoites from infected red blood cells, a key stage in the parasite's lifecycle. Its indispensable role and significant divergence from human proteases make it an attractive target for antimalarial drug development. This technical guide provides an in-depth overview of the therapeutic potential of SUB1 inhibitors, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying biological pathways and experimental workflows.
Introduction: SUB1 as a Druggable Target
Plasmodium falciparum SUB1 is a serine protease that plays a pivotal role in the late stages of the parasite's asexual blood stage lifecycle.[1][2] It is synthesized as a zymogen and undergoes processing to become an active enzyme.[3] Upon activation, SUB1 orchestrates the rupture of the parasitophorous vacuole and the host red blood cell, enabling the release of daughter merozoites, which can then infect new erythrocytes.[4][5] Genetic and chemical validation studies have demonstrated that inhibition of SUB1 activity blocks merozoite egress, thereby halting parasite propagation.[1][5] The significant structural differences between SUB1 and human serine proteases suggest that selective inhibitors can be developed with a favorable safety profile.[3]
Signaling Pathway and Mechanism of Action
The egress of P. falciparum merozoites is a tightly regulated process initiated by a signaling cascade that culminates in the activation of SUB1. This protease then cleaves a series of substrates, including serine repeat antigens (SERAs), leading to the breakdown of the host cell membranes. The inhibition of SUB1 disrupts this cascade, trapping the merozoites within the infected erythrocyte and preventing further infection.
Key SUB1 Inhibitors and Quantitative Data
Several classes of SUB1 inhibitors have been developed and characterized, with peptidic α-ketoamides and boronic acids being the most prominent. The following tables summarize the in vitro potency of representative inhibitors against recombinant SUB1 and P. falciparum parasites.
Table 1: In Vitro Inhibition of Recombinant SUB1
| Inhibitor Class | Compound | Target Enzyme | IC50 (nM) | Reference |
| Peptidic α-Ketoamide | Compound 8 | PvSUB1 | 50 | [6][7] |
| PfSUB1 | 570 | [6][7] | ||
| Compound 40 | PvSUB1 | 12 | [6][7] | |
| PfSUB1 | 10 | [6][7] | ||
| Peptidic Boronic Acid | Compound 1a | PfSUB1 | 4.6 | [8] |
| Compound 3j | PfSUB1 | 2.5 | [1] | |
| Compound 4c | PfSUB1 | 15.3 | [9][10] |
Table 2: In Vitro Inhibition of P. falciparum Growth
| Inhibitor Class | Compound | Assay Type | EC50 (µM) | Reference |
| Peptidic α-Ketoamide | Compound 40 | Merozoite Egress | 23 | [6][7] |
| Peptidic Boronic Acid | Compound 3b | Ring Formation | 12.7 | [1] |
| Compound 3e | Ring Formation | 15.7 | [1] | |
| Compound 3i | Ring Formation | 2.0 | [1] | |
| Compound 3j | Ring Formation | 2.5 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Recombinant SUB1 Expression and Purification
A protocol adapted from Withers-Martinez et al. (2002) is commonly used for the expression and purification of recombinant Plasmodium SUB1.[11][12]
-
Expression: The gene encoding the SUB1 catalytic domain is cloned into a suitable expression vector (e.g., pHLSec for mammalian expression or baculovirus for insect cell expression).[3][12]
-
Transfection/Infection: The expression vector is transfected into a suitable host cell line (e.g., HEK293 or Sf9 cells).[3][12]
-
Culture and Harvest: The cells are cultured under appropriate conditions to allow for protein expression. The culture supernatant containing the secreted recombinant SUB1 is harvested.[3]
-
Purification: The recombinant SUB1 is purified from the culture supernatant using affinity chromatography, typically utilizing a His-tag and a nickel-NTA resin.[13]
-
Activation: The purified zymogen is activated by limited proteolytic digestion with a protease such as chymotrypsin to remove the prodomain.[11]
SUB1 Enzymatic Inhibition Assay
The inhibitory activity of compounds against recombinant SUB1 is typically determined using a fluorogenic peptide substrate.[1]
-
Reagents:
-
Recombinant active SUB1
-
Fluorogenic peptide substrate (e.g., SERA4st1F-6R12)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
In a 96-well microplate, add the test compound at various concentrations.
-
Add a solution of recombinant SUB1 to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.
-
P. falciparum Growth Inhibition Assay (SYBR Green I Method)
The SYBR Green I-based assay is a common method to assess the effect of compounds on parasite proliferation in vitro.[14]
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the test compounds.
-
Add the synchronized parasite culture (typically at the ring stage) to each well.
-
Incubate the plates under standard culture conditions (37°C, 5% CO₂, 5% O₂) for one or two full life cycles (48 or 96 hours).
-
-
Lysis and Staining:
-
Lyse the red blood cells using a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I.
-
Incubate in the dark to allow for staining of the parasite DNA.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Determine the EC50 values by plotting the fluorescence intensity against the compound concentration.
-
In Vivo Efficacy Testing (P. berghei Mouse Model)
The 4-day suppressive test in P. berghei-infected mice is a standard model to evaluate the in vivo efficacy of antimalarial compounds.[2][8][9][15]
-
Infection: Infect mice with P. berghei-parasitized red blood cells.
-
Treatment: Administer the test compound to the mice daily for four consecutive days, starting a few hours after infection.
-
Monitoring: Monitor the parasitemia levels in the mice by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: On day 4 post-infection, determine the average parasitemia in the treated and control groups and calculate the percentage of parasite growth suppression.
Structural Basis of SUB1 Inhibition
The crystal structures of P. falciparum and P. vivax SUB1 in complex with various inhibitors have been resolved, providing valuable insights into the molecular basis of their interaction. These structures reveal how the inhibitors occupy the active site and interact with key residues, guiding the rational design of more potent and selective compounds. The available Protein Data Bank (PDB) IDs for these structures include 4LVN and 8POL for PfSUB1.[5][16]
Selectivity Profiling
A crucial aspect of developing SUB1 inhibitors for therapeutic use is ensuring their selectivity for the parasite enzyme over human proteases. Selectivity is typically assessed by testing the compounds against a panel of human serine proteases, such as those from the coagulation cascade or the proteasome, using similar enzymatic assays as described for SUB1.[17][18][19]
Conclusion and Future Directions
SUB1 is a highly validated and promising target for the development of novel antimalarial drugs. Significant progress has been made in the discovery and characterization of potent and selective SUB1 inhibitors, particularly peptidic α-ketoamides and boronic acids. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field. Future efforts should focus on optimizing the pharmacokinetic properties of these inhibitors to improve their in vivo efficacy and on further exploring their potential to overcome existing drug resistance mechanisms. The continued application of structural biology and rational drug design will be instrumental in advancing SUB1 inhibitors towards clinical development.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Plasmodium Egress Effector Subtilisin-Like Protease 1 Is Mediated by Plasmepsin X Destruction of the Prodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. In silico study of subtilisin-like protease 1 (SUB1) from different Plasmodium species in complex with peptidyl-difluorostatones and characterization of potent pan-SUB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of recombinant Plasmodium falciparum subtilisin-like protease-1 in insect cells. Characterization, comparison with the parasite protease, and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression and purification of E140 protein antigen fragments of Plasmodium vivax and Plasmodium berghei for serological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iddo.org [iddo.org]
- 15. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Exploiting subsite S1 of trypsin-like serine proteases for selectivity: potent and selective inhibitors of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the binding mode of novel SUB1 inhibitors
An In-depth Technical Guide to Understanding the Binding Mode of Novel SUB1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding modes of novel inhibitors targeting the Subtilisin-like Protease 1 (SUB1). A critical distinction exists between the SUB1 enzyme found in the Plasmodium parasite, the causative agent of malaria, and its human homolog, SUB1/PC4. The Plasmodium SUB1 is a serine protease essential for the parasite's life cycle, making it a key target for antimalarial drug development.[1][2] In contrast, human SUB1 (also known as PC4) is a transcriptional coactivator involved in DNA binding and repair, and it is being explored as a target for cancer therapies.[3][4][5] This guide will focus primarily on the inhibitors of Plasmodium SUB1, for which extensive structural and quantitative binding data are available. A brief discussion of human SUB1/PC4 inhibition is included for contextual clarity.
Plasmodium falciparum SUB1 (PfSUB1) is a crucial serine protease that orchestrates the egress of merozoites from infected red blood cells and prepares them for subsequent invasion of new host cells.[6][7] Its essential role in the parasite's lifecycle and the lack of a close structural homolog in humans make it an attractive target for the development of novel antimalarial drugs.[7] Several classes of inhibitors have been developed and characterized, providing detailed insights into their binding modes.
Quantitative Data on Novel Plasmodium SUB1 Inhibitors
The following table summarizes the inhibitory potency of various novel compounds against Plasmodium SUB1. The data is compiled from recent studies and is organized by inhibitor class.
| Inhibitor Class | Compound | Target Species | IC50 | Notes | Reference |
| Peptidic α-Ketoamides | Compound 8 | P. vivax SUB1 | 50 nM | Highly selective over mammalian serine peptidases. | [3][8] |
| P. falciparum SUB1 | 570 nM | [3][8] | |||
| Compound 40 | P. vivax SUB1 | 12 nM | Increased hydrophobicity improved potency. | [3][8] | |
| P. falciparum SUB1 | 10 nM | [3][8] | |||
| MAM-117 | P. vivax SUB1 | N/A | Reference compound for SAR studies. | [3][8] | |
| Difluorostatone-based | Compound 1 | P. falciparum SUB1 | Potent inhibitor | Docking studies predict strong binding. | [6] |
| Compound 2 | P. falciparum SUB1 | Potent inhibitor | Docking studies predict strong binding. | [6] | |
| Peptidic Boronic Acids | Compound 3j | P. falciparum SUB1 | 4.6 nM | Covalently inactivates the enzyme. | [9] |
| Compound 26 | P. falciparum SUB1 | 4.6 nM | [9] | ||
| Compound 27 | P. falciparum SUB1 | 7.8 nM | [9] | ||
| Compound 28 | P. falciparum SUB1 | 4.6 nM | [9] | ||
| Compound 4c | P. falciparum SUB1 | Low nM | >60-fold selectivity vs. human proteasome. | [10] |
Binding Mode of Plasmodium SUB1 Inhibitors
The binding mode of these inhibitors has been elucidated through X-ray crystallography and molecular modeling studies.
-
Peptidic α-Ketoamides: These substrate-based inhibitors act as covalent, reversible inhibitors. The catalytic serine (Ser606) of SUB1 forms a covalent bond with the α-keto group of the inhibitor.[5] The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the catalytic groove, including interactions at the P1' and P2' positions of the inhibitor, which is an unusual feature for subtilisins.[5][11] Structural studies of the P. vivax SUB1 in complex with MAM-117 revealed significant conformational changes in the S4 pocket of the enzyme upon inhibitor binding.[11]
-
Difluorostatone-based Inhibitors: Computational studies, including homology modeling and molecular docking, have been used to predict the binding mode of these inhibitors. These analyses have helped in understanding the key interactions within the active site of SUB1 from various Plasmodium species and have guided the development of pan-SUB1 inhibitors.[6]
-
Peptidic Boronic Acids: These inhibitors also act as covalent inactivators by targeting the active site Ser606.[9] Structure-activity relationship (SAR) studies have shown that modifications at the P1 and P3 positions, as well as N-capping groups, can be optimized to improve potency and selectivity over human proteasomes.[8][10]
Signaling Pathway and Experimental Workflow
The development and characterization of novel SUB1 inhibitors involve a series of integrated experimental approaches, from initial screening to detailed mechanistic studies.
Caption: Plasmodium SUB1 signaling pathway leading to merozoite egress and its inhibition.
References
- 1. Sub1/PC4, a multifaceted factor: from transcription to genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficacy of a small molecule inhibitor of the transcriptional cofactor PC4 in prevention and treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a small molecule inhibitor of the transcriptional cofactor PC4 in prevention and treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sub1/PC4 a chromatin associated protein with multiple functions in transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A malaria parasite subtilisin propeptide-like protein is a potent inhibitor of the egress protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidic Boronic Acid Plasmodium falciparum SUB1 Inhibitors with Improved Selectivity over Human Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Transcription Factor SUB1 Is a Master Regulator of the Macrophage TLR Response in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of the novel peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2. This peptide incorporates two non-canonical amino acids: L-Cyclopropylglycine (Cpg), which introduces conformational constraints, and a keto-alanine residue, which can serve as a reactive handle for chemoselective ligation. These features make the peptide a valuable tool for various research and drug development applications, including the development of protease inhibitors and the site-specific modification of proteins.[1][2]
I. Potential Applications
The unique structure of this compound suggests several potential applications in biomedical research and drug development:
-
Protease Inhibitor Development: The keto-alanine moiety can act as an electrophilic trap for the active site serine or cysteine residues of proteases. The constrained Cpg residues can enhance binding affinity and selectivity.
-
Chemoselective Ligation: The ketone group provides a reactive handle for forming stable oxime or hydrazone linkages with molecules containing aminooxy or hydrazide functionalities.[2][3] This allows for the site-specific conjugation of this peptide to other peptides, proteins, or small molecules.
-
Peptidomimetic and Drug Discovery: The incorporation of Cpg residues can increase proteolytic stability and may induce specific secondary structures, making it a valuable scaffold for developing peptide-based therapeutics.[4]
II. Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is best achieved using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[][6][7] An automated peptide synthesizer can be utilized for this process.[8]
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-Cpg-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Ala(CO)-OH (synthesized with a suitable protecting group for the ketone, such as a 1,3-dithiolane)[3]
-
Fmoc-Ala-OH
-
Fmoc-Thr(tBu)-OH
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
Equipment
-
Automated Peptide Synthesizer
-
Reaction Vessel
-
HPLC System (for purification and analysis)
-
Mass Spectrometer (for characterization)
-
Lyophilizer
Synthesis Workflow Diagram
References
- 1. Functionalization of peptides and proteins by aldehyde or keto groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. cem.hu [cem.hu]
Solid-Phase Synthesis of Peptide α-Ketoamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide α-ketoamides are a prominent class of compounds in drug discovery, primarily recognized for their potent and selective inhibitory activity against various proteases. Their electrophilic ketoamide moiety can form a reversible covalent bond with the catalytic serine, cysteine, or threonine residues in the active site of these enzymes. The modular nature of their peptide backbone allows for facile modification to achieve desired potency and selectivity. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient approach for the rapid generation of diverse peptide α-ketoamide libraries, crucial for structure-activity relationship (SAR) studies.
This document provides detailed application notes and protocols for the two predominant strategies for the solid-phase synthesis of internal peptide α-ketoamides: the on-resin oxidation of a peptidyl α-hydroxyamide intermediate and the use of a dithiolane-protected α-ketoacid building block.
I. On-Resin Oxidation of Peptidyl α-Hydroxyamides
This strategy involves the incorporation of an α-hydroxy-β-amino acid building block into the peptide sequence during standard Fmoc-based SPPS. The hydroxyl group is then oxidized on the solid support to yield the desired α-ketoamide. This method circumvents the need for protecting group chemistry for the keto functionality.[1]
Experimental Workflow
Caption: Workflow for on-resin oxidation synthesis of peptide α-ketoamides.
Detailed Protocol: On-Resin Oxidation using IBX
This protocol is adapted from a method for the synthesis of rhomboid protease inhibitors.[1][2]
1. Resin Preparation and Peptide Elongation:
-
Start with a suitable resin, such as Rink Amide resin (0.5 - 0.7 mmol/g loading).
-
Perform standard Fmoc-based solid-phase peptide synthesis.[3][4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 2 x 10 minutes.
-
Washing: Wash the resin with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling: Use 4 equivalents of Fmoc-protected amino acid, 3.95 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Couple for 1-2 hours at room temperature.
-
Washing: Wash the resin as described above.
-
Repeat the deprotection, coupling, and washing steps until the desired peptide sequence preceding the α-ketoamide is assembled.
-
2. Coupling of the α-Hydroxy-β-amino Acid:
-
Couple the Fmoc-protected α-hydroxy-β-amino acid (e.g., Fmoc-L-Ala-α-hydroxy-β-amino acid) using the same coupling conditions as in the previous step.
3. Further Peptide Elongation (if required):
-
After coupling the hydroxy acid, the peptide chain can be further elongated by repeating the standard Fmoc-SPPS cycle.
4. On-Resin Oxidation:
-
Swell the peptide-resin in dimethyl sulfoxide (DMSO).
-
Add a solution of 2-iodoxybenzoic acid (IBX) (10 equivalents) in DMSO.
-
Shake the reaction mixture at room temperature for 12-16 hours.
-
Wash the resin thoroughly with DMSO (5x), DMF (5x), and DCM (5x).
5. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide.
-
Purify the peptide α-ketoamide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary: On-Resin Oxidation
| Step | Reagent | Equivalents | Solvent | Time | Temperature |
| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF | 2 x 10 min | Room Temp. |
| Amino Acid Coupling | Fmoc-AA/HCTU/DIPEA | 4 / 3.95 / 8 | DMF | 1 - 2 hours | Room Temp. |
| Oxidation | IBX | 10 | DMSO | 12 - 16 hours | Room Temp. |
| Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 | - | 2 - 3 hours | Room Temp. |
II. Dithiolane-Protected α-Ketoacid Building Block Strategy
This approach utilizes a dipeptidyl α-ketoacid building block where the ketone is protected as a 1,3-dithiolane. This protecting group is stable to the standard conditions of Fmoc-SPPS and can be removed post-synthesis.[5]
Chemical Pathway
Caption: Synthesis of peptide α-ketoamides using a dithiolane-protected building block.
Detailed Protocol: Dithiolane Protection
This protocol is based on the use of acylcyanophosphorane methodology to generate the building blocks.[5]
1. Resin Preparation and Peptide Synthesis:
-
Utilize a suitable resin such as SPOCC-1500.
-
Perform standard Fmoc-SPPS as described in the previous section to assemble the peptide chain up to the point of incorporating the α-ketoamide moiety.
2. Incorporation of the Dithiolane-Protected Building Block:
-
Couple the pre-synthesized Fmoc-dipeptidyl-α-ketoamide building block (with the keto group protected as a 1,3-dithiolane) using standard coupling reagents.
3. Dithiolane Deprotection:
-
Swell the resin in 10% aqueous acetone.
-
Add a solution of N-bromosuccinimide (NBS) in 10% aqueous acetone.
-
Stir the reaction at room temperature and monitor for completion (typically rapid).
-
Wash the resin extensively with aqueous acetone, DMF, and DCM.
4. Cleavage and Final Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Isolate and purify the final peptide α-ketoamide using RP-HPLC.
Quantitative Data Summary: Dithiolane Strategy
| Step | Reagent | Concentration/Equivalents | Solvent | Time | Temperature |
| Dithiolane Deprotection | N-bromosuccinimide (NBS) | To be optimized (e.g., 2-4 eq.) | 10% Aqueous Acetone | Varies | Room Temp. |
| Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 | - | 2 - 3 hours | Room Temp. |
III. Alternative Strategy: C-Terminal Peptide α-Ketoacids via a Cyanosulfur-Ylide Linker
For the synthesis of peptides with a C-terminal α-ketoacid, a specialized cyanosulfur-ylide-based linker can be employed.[6] This method involves standard Fmoc-SPPS on the modified linker. The final oxidation step, followed by cleavage, yields the C-terminal peptide α-ketoacid.
1. Linker Anchoring and Peptide Synthesis:
-
The cyanosulfur-ylide linker is first anchored to a support like Rink amide MBHA resin using standard HBTU coupling.[6]
-
The first Fmoc-amino acid is coupled to the ylide.
-
The peptide chain is then elongated using standard Fmoc-SPPS protocols.[6]
2. Oxidation and Cleavage:
-
The resin-bound peptide sulfur ylide is oxidized, for example with Oxone, to generate the α-ketoacid.
-
The peptide is then cleaved from the resin to yield the C-terminal peptide α-ketoacid.
Conclusion
The solid-phase synthesis of peptide α-ketoamides is a versatile and powerful tool in medicinal chemistry and chemical biology. The on-resin oxidation of α-hydroxyamides offers a convenient and widely applicable method, avoiding complex protecting group manipulations for the ketone functionality.[1] Alternatively, the use of protected α-ketoacid building blocks provides a robust, albeit more synthetically demanding, route.[5] The choice of strategy will depend on the specific target molecule, the position of the α-ketoamide within the peptide sequence, and the availability of starting materials. The protocols outlined here provide a solid foundation for researchers to successfully synthesize these valuable compounds for their specific applications.
References
- 1. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of SUB1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Subtilisin-like protease 1 (SUB1) is a key enzyme in the life cycle of the malaria parasite, Plasmodium falciparum. It is a serine protease that plays an essential role in the egress of merozoites from infected red blood cells, a critical step for parasite propagation and the clinical manifestation of malaria.[1][2] The essential nature of SUB1 makes it an attractive target for the development of novel antimalarial drugs.[3][4] These application notes provide detailed protocols for testing the in vitro efficacy of SUB1 inhibitors using enzymatic and cell-based assays.
SUB1 Signaling Pathway in Plasmodium falciparum Egress
The egress of P. falciparum merozoites is a tightly regulated process initiated by a signaling cascade that culminates in the release of SUB1 into the parasitophorous vacuole. An increase in cyclic GMP (cGMP) activates cGMP-dependent protein kinase (PKG), which in turn triggers a rise in intracellular calcium levels.[5] This calcium influx is critical for the discharge of micronemes and exonemes, the latter of which contain SUB1.[5] Once in the parasitophorous vacuole, SUB1 cleaves and activates several key substrates, including serine repeat antigens (SERAs) and merozoite surface proteins (MSPs), leading to the breakdown of the parasitophorous vacuole membrane and the host red blood cell membrane, allowing the release of merozoites.[6][7][8]
Experimental Workflow
A typical workflow for evaluating the efficacy of a SUB1 inhibitor involves a multi-step process, starting with a direct enzymatic assay and progressing to cell-based assays to confirm on-target activity in a physiological context.
Data Presentation
The efficacy of SUB1 inhibitors is quantified by determining the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays.[9][10][11] These values, along with the inhibition of substrate processing, provide a comprehensive profile of the inhibitor's potency and cellular activity.
| Inhibitor | Target | Assay Type | Endpoint | Value (nM) |
| Compound X | Recombinant PfSUB1 | Enzymatic (Fluorogenic) | IC50 | 15.2 ± 2.1 |
| P. falciparum 3D7 | Growth Inhibition (SYBR Green I) | EC50 | 150 ± 25 | |
| P. falciparum 3D7 | SERA5 Processing (Western Blot) | % Inhibition at 1 µM | 85% | |
| Compound Y | Recombinant PfSUB1 | Enzymatic (Fluorogenic) | IC50 | 8.9 ± 1.5 |
| P. falciparum 3D7 | Growth Inhibition (SYBR Green I) | EC50 | 95 ± 18 | |
| P. falciparum 3D7 | SERA5 Processing (Western Blot) | % Inhibition at 1 µM | 92% | |
| Control (E64) | Cysteine Proteases | Growth Inhibition (SYBR Green I) | EC50 | >10,000 |
Experimental Protocols
Recombinant SUB1 Expression and Purification
This protocol describes the expression of recombinant P. falciparum SUB1 (rPfSUB1) in E. coli and its purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the PfSUB1 gene with a purification tag (e.g., His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.2, 150 mM NaCl, 10% glycerol)
Procedure:
-
Transform the expression vector into competent E. coli cells and select for positive colonies.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant SUB1 with elution buffer.
-
Dialyze the eluted protein against dialysis buffer.
-
Determine the protein concentration and assess purity by SDS-PAGE.
SUB1 Enzymatic Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant SUB1 using a fluorogenic peptide substrate.[12][13]
Materials:
-
Recombinant PfSUB1
-
Fluorogenic peptide substrate (e.g., based on a known SUB1 cleavage site like SERA5, with a fluorophore and a quencher)
-
Assay buffer: 25 mM Tris-HCl pH 8.2, 12 mM CaCl₂, 25 mM CHAPS[13]
-
Test inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the test inhibitor to the wells (final DMSO concentration should be ≤1%).
-
Add recombinant SUB1 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
P. falciparum Growth Inhibition Assay (SYBR Green I)
This cell-based assay determines the efficacy of an inhibitor in preventing the growth of P. falciparum in red blood cell culture.[4][6][14][15][16]
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Test inhibitors dissolved in DMSO
-
96-well culture plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Western Blot for SUB1 Substrate Processing
This assay provides direct evidence of on-target SUB1 inhibition within the parasite by observing the processing of a known SUB1 substrate, such as SERA5.[6][7][13]
Materials:
-
Synchronized late-stage P. falciparum schizonts
-
Test inhibitors
-
Saponin
-
PBS
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a SUB1 substrate (e.g., anti-SERA5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat highly synchronized late-stage schizonts with the test inhibitor at various concentrations for 4-6 hours.
-
Lyse the parasites with saponin to release the parasitophorous vacuole contents.
-
Separate the parasite proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Analyze the band intensities to quantify the extent of substrate processing in the presence and absence of the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spatiotemporal dynamics of signal dependent exocytosis and parasitophorous vacuolar membrane rupture during Plasmodium falciparum egress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Identification of Multiple Substrates for Plasmodium falciparum SUB1, an Essential Malarial Processing Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Plasmodium falciparum pseudoprotease SERA5 regulates the kinetics and efficiency of malaria parasite egress from host erythrocytes | PLOS Pathogens [journals.plos.org]
- 8. Processing of Plasmodium falciparum Merozoite Surface Protein MSP1 Activates a Spectrin-Binding Function Enabling Parasite Egress from RBCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 10. graphviz.org [graphviz.org]
- 11. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 12. Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.stanford.edu [med.stanford.edu]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. Molecular Signaling Involved in Entry and Exit of Malaria Parasites from Host Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is a potent, cyclic peptidomimetic inhibitor of the Plasmodium subtilisin-like protease 1 (SUB1).[1][2][3] SUB1 is a crucial enzyme in the life cycle of the malaria parasite, playing a key role in the egress of merozoites from red blood cells. By inhibiting SUB1, this peptide presents a promising avenue for the development of novel anti-malarial therapeutics. These application notes provide a comprehensive overview of the available in vitro data and propose detailed protocols for the preclinical in vivo evaluation of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the potent and specific inhibition of Plasmodium SUB1.[1][2][3] This enzyme is essential for the rupture of the parasitophorous vacuole membrane and the subsequent egress of merozoites from infected erythrocytes. Inhibition of SUB1 effectively traps the parasites within the host cell, preventing the propagation of the infection. The cyclic nature of the peptide likely contributes to its stability and target affinity.
Caption: Mechanism of action of this compound.
In Vitro Activity
In vitro studies have demonstrated the potent inhibitory activity of this compound against SUB1 from two major malaria-causing Plasmodium species.
| Target | IC50 (nM) |
| P. vivax SUB1 | 12 |
| P. falciparum SUB1 | 10 |
Table 1: In Vitro Inhibitory Activity of this compound. [1][2][3]
Proposed In Vivo Experimental Protocols
The following protocols are proposed for the preclinical evaluation of this compound in a murine model of malaria.
Murine Malaria Model and Parasite Maintenance
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite Strain: Plasmodium berghei ANKA.
-
Parasite Maintenance: Parasites are maintained by serial passage in donor mice. Infected red blood cells (iRBCs) are collected from a donor mouse with 5-10% parasitemia via cardiac puncture into a heparinized syringe. The blood is then diluted in sterile phosphate-buffered saline (PBS).
In Vivo Efficacy Study
This protocol is designed to assess the anti-malarial efficacy of the peptide in vivo.
Caption: Workflow for the in vivo efficacy study.
-
Procedure:
-
On day 0, mice are infected intraperitoneally with 1x10^5 P. berghei iRBCs.
-
Twenty-four hours post-infection, mice are randomized into treatment and control groups (n=5-8 per group).
-
The peptide is formulated in a suitable vehicle (e.g., 10% DMSO in PBS).
-
Mice are treated once daily for four consecutive days with the peptide at various doses (e.g., 1, 5, 10 mg/kg) via intravenous or intraperitoneal injection. The control group receives the vehicle only.
-
Starting on day 3 post-infection, thin blood smears are prepared daily from tail blood.
-
Smears are stained with Giemsa and parasitemia is determined by light microscopy.
-
Survival of the mice is monitored daily.
-
Preliminary Pharmacokinetic (PK) Study
This protocol aims to determine the basic pharmacokinetic profile of the peptide.
-
Procedure:
-
Healthy, non-infected mice are administered a single dose of the peptide (e.g., 5 mg/kg) via intravenous injection.
-
Blood samples (approximately 20-30 µL) are collected from the tail vein at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into EDTA-coated capillaries.
-
Plasma is separated by centrifugation.
-
The concentration of the peptide in plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Acute Toxicity Study
This protocol provides a preliminary assessment of the peptide's safety profile.
-
Procedure:
-
Healthy, non-infected mice are divided into groups and administered a single dose of the peptide at escalating concentrations (e.g., 10, 50, 100 mg/kg) via the intended clinical route of administration.
-
A control group receives the vehicle only.
-
Mice are observed for clinical signs of toxicity and mortality for 14 days.
-
Body weight is recorded daily for the first week and then weekly.
-
At the end of the observation period, mice are euthanized, and major organs are collected for histopathological examination.
-
Data Presentation Templates
The following tables are templates for organizing the data obtained from the proposed in vivo studies.
| Treatment Group | Dose (mg/kg) | Mean Peak Parasitemia (%) | Mean Survival Time (Days) |
| Vehicle Control | - | ||
| Peptide | 1 | ||
| Peptide | 5 | ||
| Peptide | 10 |
Table 2: Template for Efficacy Study Data.
| Time (hours) | Plasma Concentration (ng/mL) |
| 0.08 | |
| 0.25 | |
| 0.5 | |
| 1 | |
| 2 | |
| 4 | |
| 8 | |
| 24 |
Table 3: Template for Pharmacokinetic Study Data.
| Dose (mg/kg) | Mortality (n/total) | Clinical Signs of Toxicity |
| 10 | ||
| 50 | ||
| 100 |
Table 4: Template for Acute Toxicity Study Data.
References
Application Notes and Protocols for Recombinant Plasmodium SUB1 Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of recombinant Plasmodium subtilisin-like protease 1 (SUB1), a key enzyme in the life cycle of the malaria parasite and a promising target for drug development. The methodologies described are compiled from established research and are intended to guide researchers in producing high-quality, active recombinant SUB1 for structural, enzymatic, and inhibitor screening studies.
Introduction to Plasmodium SUB1
Plasmodium falciparum SUB1 (PfSUB1) is an essential serine protease that plays a critical role in the egress of merozoites from infected erythrocytes and hepatocytes.[1][2][3][4] This enzyme is synthesized as an ~82 kDa zymogen and undergoes a two-step maturation process.[1][5] The initial autocatalytic cleavage in the endoplasmic reticulum generates a p54 catalytic domain non-covalently bound to its inhibitory prodomain (p31).[5][6] Subsequent processing, mediated by the aspartic protease Plasmepsin X (PMX), involves cleavage of the prodomain, leading to the activation of SUB1.[5][6] The activated p47 form of SUB1 is then discharged into the parasitophorous vacuole (PV), where it cleaves several key substrates, including the serine-rich antigen (SERA) family of proteins and merozoite surface proteins (MSPs), initiating the rupture of the host cell.[1][3] Given its crucial role in the parasite's life cycle, SUB1 is a significant target for the development of novel antimalarial therapeutics.[2][7]
Data Presentation: Quantitative Summary of Recombinant SUB1 Production
The following table summarizes quantitative data from various expression systems used for producing recombinant Plasmodium SUB1. This allows for a comparative analysis to aid in the selection of the most suitable expression system for specific research needs.
| Expression System | Organism/Cell Line | Protein Form | Yield | Purity | Reference |
| Baculovirus | Spodoptera frugiperda (Sf9) insect cells | Secreted, active enzyme | Not specified | High | [1] |
| Baculovirus | High Five™ insect cells | Secreted, correctly processed PfSUB-1 | 2-5 mg/L | Not specified | [8] |
| Mammalian | Expi-HEK293 cells | Secreted, p31-p54 complex | Not specified | High | [6][9] |
| Bacterial | Escherichia coli (BL21(DE3)) | Prodomain (p31) | Not specified | High | [6][10] |
Experimental Protocols
Protocol 1: Expression of Recombinant SUB1 in a Baculovirus System
This protocol is adapted from methodologies described for expression in insect cells, which have been shown to yield correctly processed and active enzyme.[1][8]
1. Gene Synthesis and Recombinant Bacmid Generation: a. Synthesize the P. falciparum SUB1 gene with codon optimization for expression in Spodoptera frugiperda (Sf9) cells. b. Clone the synthesized gene into a suitable baculovirus transfer vector (e.g., pFastBac) containing a C-terminal His-tag for purification. c. Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the manufacturer's protocol (e.g., Bac-to-Bac Baculovirus Expression System).
2. Transfection and Virus Amplification: a. Transfect Sf9 insect cells with the recombinant bacmid DNA to generate P1 viral stock. b. Amplify the viral stock by infecting fresh Sf9 cell cultures to obtain a high-titer P2 stock.
3. Large-Scale Protein Expression: a. Infect suspension cultures of High Five™ insect cells (at a density of 2 x 10^6 cells/mL) with the P2 viral stock at a multiplicity of infection (MOI) of 1-2.[1] b. Culture the infected cells in serum-free medium (e.g., Sf-900 II) at 27°C with shaking (85 rpm) for 3-4 days.[1] c. To ensure proper folding, add tunicamycin to a final concentration of 0.5 µg/mL at the time of infection.[8]
Protocol 2: Expression of Recombinant SUB1 in Mammalian Cells
This protocol is based on the expression of SUB1 in Expi-HEK293 cells, which yields the p31-p54 complex.[6][11]
1. Plasmid Construction: a. Synthesize a codon-optimized version of the SUB1 gene for mammalian expression. b. Clone the gene into a mammalian expression vector suitable for secretion (e.g., pHLSec) with N-terminal HA and C-terminal His tags.[6]
2. Cell Culture and Transfection: a. Culture Expi-HEK293 cells in suspension according to the manufacturer's instructions. b. Transfect the cells with the expression plasmid using a suitable transfection reagent (e.g., ExpiFectamine).[6] c. Immediately after transfection, add tunicamycin to a final concentration of 0.5 µg/mL.[6]
3. Protein Production: a. Grow the transfected cultures for 72 hours.[6] b. Harvest the culture supernatant containing the secreted recombinant SUB1 by centrifugation.
Protocol 3: Purification of Recombinant His-tagged SUB1
This protocol describes a general method for the purification of His-tagged recombinant SUB1 expressed in either insect or mammalian cells.
1. Clarification of Supernatant: a. Centrifuge the cell culture supernatant at a high speed to remove any remaining cells and debris. b. Filter the supernatant through a 0.22 µm filter.
2. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA agarose column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).[12] b. Load the clarified supernatant onto the column. c. Wash the column extensively with the binding buffer to remove non-specifically bound proteins. d. Elute the bound protein using a linear gradient of an elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).[12]
3. Size Exclusion Chromatography (SEC): a. For further purification and to remove aggregates, subject the eluted fractions containing SUB1 to size exclusion chromatography. b. Use a column (e.g., HiLoad 26/60 Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.2).[1] c. Collect fractions and analyze for purity by SDS-PAGE.
4. Protein Characterization: a. Determine the protein concentration using a standard method (e.g., BCA assay). b. Assess purity by SDS-PAGE and Coomassie blue staining or Western blot analysis using anti-His antibodies. c. Confirm the identity of the protein by mass spectrometry.
Protocol 4: SUB1 Activity Assay
The enzymatic activity of purified recombinant SUB1 can be assessed using a fluorogenic peptide substrate.[1][3]
1. Reagents: a. Purified recombinant SUB1. b. Fluorogenic peptide substrate (e.g., Ac-KITAQ-AMC or SERA5st1F-6R).[1][3] c. Assay buffer: 25 mM Tris-HCl, pH 8.2, 12 mM CaCl₂, 25 mM CHAPS.[3]
2. Procedure: a. In a 96-well plate, add the assay buffer and the fluorogenic substrate to the desired final concentration (e.g., 0.2 µM).[3] b. Add the purified recombinant SUB1 to initiate the reaction. c. Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore. d. The rate of substrate cleavage is proportional to the enzyme activity. One unit of activity can be defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute under the specified conditions.[3]
Visualizations
Caption: Experimental workflow for recombinant Plasmodium SUB1 production.
Caption: Simplified SUB1 activation and signaling pathway.
References
- 1. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Key Role for Plasmodium Subtilisin-like SUB1 Protease in Egress of Malaria Parasites from Host Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The Malarial Serine Protease SUB1 Plays an Essential Role in Parasite Liver Stage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. Activation of the Plasmodium Egress Effector Subtilisin-Like Protease 1 Is Mediated by Plasmepsin X Destruction of the Prodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. scielo.br [scielo.br]
Application Note: LC-MS Analysis of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of synthetic peptides, particularly those incorporating non-proteinogenic amino acids, is a critical aspect of drug discovery and development. These modifications can enhance peptide stability, bioactivity, and pharmacokinetic properties. This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the characterization of the synthetic peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2. This peptide contains two cyclopropyl-glycine (Cpg) residues and one aza-alanine (Ala(CO)) residue, which present unique analytical challenges. The methodologies provided herein offer a robust framework for the separation, identification, and fragmentation analysis of this and structurally related peptides.
The inclusion of Cpg introduces a constrained cyclic side chain, while the aza-alanine modifies the peptide backbone by replacing the alpha-carbon with a nitrogen atom. Understanding the behavior of these residues during LC-MS analysis is crucial for accurate characterization. This document provides a detailed experimental protocol, expected data in a tabular format, and visual representations of the workflow and a proposed signaling pathway for peptide characterization.
Experimental Protocols
Sample Preparation
For optimal LC-MS analysis, the peptide sample must be free of interfering substances.
-
Materials:
-
This compound peptide standard
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Low-binding microcentrifuge tubes
-
-
Protocol:
-
Prepare a stock solution of the peptide at 1 mg/mL in Mobile Phase A.
-
Vortex the solution gently to ensure complete dissolution.
-
For analysis, dilute the stock solution to a final concentration of 10 µg/mL using Mobile Phase A.
-
Transfer the diluted sample to a low-binding autosampler vial.
-
Liquid Chromatography (LC) Method
Reversed-phase HPLC is the method of choice for peptide separation.[1] The use of formic acid as an ion-pairing agent is recommended for LC-MS applications to avoid the ion suppression effects associated with trifluoroacetic acid (TFA).[2][3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
-
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 20.0 40 21.0 95 23.0 95 23.1 5 | 25.0 | 5 |
-
Mass Spectrometry (MS) Method
Tandem mass spectrometry (MS/MS) is employed for the structural elucidation of the peptide. Collision-induced dissociation (CID) is a common fragmentation technique for peptides, primarily generating b- and y-type fragment ions from cleavage of the amide bonds.[4][5]
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Scan Mode:
-
MS1 (Full Scan): m/z 100-1500
-
MS2 (Tandem MS): Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.
-
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.
-
Data Presentation
The following table summarizes the expected quantitative data for the LC-MS analysis of this compound. The exact retention time will depend on the specific LC system and column used. The m/z values are calculated based on the monoisotopic mass of the peptide and its predicted fragment ions.
Table 1: Predicted Quantitative Data for this compound
| Analyte | Predicted Retention Time (min) | Precursor Ion [M+H]+ (m/z) | Predicted Fragment Ions (b- and y-type) | Predicted Fragment Ion (m/z) |
| This compound | 10-15 | 725.33 | b1 | 142.09 |
| b2 | 243.14 | |||
| b3 | 314.18 | |||
| b4 | 386.21 | |||
| b5 | 501.23 | |||
| y1 | 114.09 | |||
| y2 | 229.12 | |||
| y3 | 301.15 | |||
| y4 | 372.19 | |||
| y5 | 473.23 |
Note: The fragmentation of the non-proteinogenic amino acids Cpg and Ala(CO) is predicted to primarily involve cleavage of the peptide backbone, leading to standard b- and y-ions. Further research may be required to identify unique fragmentation patterns or neutral losses associated with these residues.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of the synthetic peptide.
Caption: Workflow for the LC-MS analysis of a synthetic peptide.
Proposed Fragmentation Pathway
This diagram illustrates the generation of b- and y-ions from the peptide backbone during CID.
Caption: Generation of b- and y-ions from peptide fragmentation.
Conclusion
This application note provides a detailed and robust protocol for the LC-MS analysis of the synthetic peptide this compound. The inclusion of non-proteinogenic amino acids necessitates careful method development and data interpretation. By following the outlined procedures, researchers can effectively separate, identify, and characterize this and other modified peptides. The provided tables and diagrams serve as a valuable reference for expected results and experimental design. Further investigation into the specific fragmentation patterns of cyclopropyl-glycine and aza-alanine may provide deeper structural insights.
References
Application Notes and Protocols for Crystallographic Studies of Plasmodium falciparum SUB1 in Complex with Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallographic analysis of Plasmodium falciparum subtilisin-like protease 1 (PfSUB1) in complex with various peptide inhibitors. PfSUB1 is a crucial enzyme for the egress of merozoites from infected red blood cells, making it a prime target for antimalarial drug development.[1] Understanding the structural basis of inhibitor binding is essential for the rational design of potent and selective therapeutic agents.
Introduction to PfSUB1 Crystallography
The three-dimensional structure of PfSUB1 provides invaluable insights into its mechanism of action and its interactions with substrates and inhibitors.[2] X-ray crystallography has been instrumental in revealing the architecture of the enzyme's active site and the binding modes of different classes of peptide inhibitors, including α-ketoamides and boronic acids.[3][4] This structural information guides the optimization of inhibitor scaffolds to enhance potency and selectivity, a critical aspect of structure-based drug design.[5][6]
Data Presentation: PfSUB1-Inhibitor Complex Crystallography
The following table summarizes key quantitative data from crystallographic studies of PfSUB1 and its orthologs in complex with peptide inhibitors. This allows for a clear comparison of different inhibitor scaffolds and their binding characteristics.
| Inhibitor Name/Class | Peptide Sequence/Scaffold | Target Enzyme | IC50/Ki | PDB ID | Resolution (Å) | Reference |
| α-Ketoamides | ||||||
| Compound 1 (MAM-117) | Ac-Ile-Thr-Ala-Ala-CO-Asp-Glu(Oall)-NH2 | PfSUB1 | ~900 nM (IC50) | - | - | [3][7] |
| Compound 8 | Ac-Ile-Thr-Ala-Gly-CO-Asp-Glu(Oall)-NH2 | PfSUB1 | 570 nM (IC50) | - | - | [3] |
| PvSUB1 | 50 nM (IC50) | - | - | [3] | ||
| Compound 40 | (Structure not detailed) | PfSUB1 | 10 nM (IC50) | - | - | [3] |
| PvSUB1 | 12 nM (IC50) | - | - | [3] | ||
| Compound 15 | (Structure not detailed) | PvSUB1 | - | - | 1.6 | [8] |
| Boronic Acids | ||||||
| Compound 4c | (Lipophilic end-capping groups with boralactone) | PfSUB1 | Low nM (IC50) | - | - | [4] |
| Prodomain | ||||||
| Prodomain-NIMP.M7 Fab | - | PfSUB1 | - | 4LVN | 2.25 | [3] |
| Apo Enzyme | ||||||
| Full-length PfSUB1 | - | PfSUB1 | - | 8POL | 3.09 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments in the crystallographic study of PfSUB1-inhibitor complexes are provided below. These protocols are compiled from various successful studies and represent a standard workflow.
Protocol 1: Recombinant PfSUB1 Expression and Purification
Recombinant expression of active PfSUB1 is a prerequisite for structural studies. Both insect and mammalian cell expression systems have been successfully utilized.[2][7]
1. Gene Synthesis and Cloning:
- Synthesize a codon-optimized gene sequence for the catalytic domain of PfSUB1 (e.g., residues 339–662) for expression in the chosen system (e.g., Spodoptera frugiperda Sf9 cells or HEK293 cells).[7]
- Clone the synthesized gene into an appropriate expression vector (e.g., pAcGP67-A for insect cells or pHLSec for mammalian cells) containing a C-terminal hexa-histidine (6xHis) tag for purification.[2][9]
2. Protein Expression:
- Insect Cell System: Co-transfect Sf9 cells with the expression vector and linearized baculovirus DNA. Harvest the high-titer viral stock and use it to infect a larger culture of Sf9 cells.
- Mammalian Cell System: Transfect Expi-HEK293 cells with the expression plasmid using a suitable transfection reagent. To prevent N-glycosylation, which can interfere with crystallization, tunicamycin can be added to the culture medium at a final concentration of 0.5 µg/mL.[2]
- Incubate the cell cultures for 72 hours to allow for protein expression and secretion into the medium.
3. Purification:
- Harvest the culture supernatant by centrifugation.
- Perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin to capture the His-tagged PfSUB1.
- Wash the column extensively with a buffer containing 20-50 mM imidazole to remove non-specifically bound proteins.
- Elute the bound PfSUB1 using a high concentration of imidazole (e.g., 250-500 mM).
- Further purify the protein using size-exclusion chromatography (e.g., Superdex 200 column) to remove aggregates and ensure homogeneity.[9] The elution buffer should be suitable for long-term protein stability (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
- Assess protein purity and concentration using SDS-PAGE and a spectrophotometer, respectively.
Protocol 2: Crystallization of PfSUB1-Inhibitor Complexes
Obtaining well-diffracting crystals is a critical and often challenging step in X-ray crystallography.
1. Complex Formation:
- Incubate the purified PfSUB1 with a 2-5 fold molar excess of the peptide inhibitor for at least one hour on ice to ensure complex formation.
2. Crystallization Screening:
- Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.
- Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen) to sample a wide range of crystallization conditions.[10]
- A typical crystallization drop consists of 1 µL of the protein-inhibitor complex solution mixed with 1 µL of the reservoir solution.
3. Crystal Optimization:
- Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature.
- Micro-seeding can be employed to improve crystal size and quality.
4. Cryo-protection:
- Before flash-cooling in liquid nitrogen, soak the crystals in a cryoprotectant solution to prevent ice formation. The cryoprotectant is typically the mother liquor supplemented with 20-30% (v/v) glycerol or ethylene glycol.
Protocol 3: X-ray Data Collection, Structure Determination, and Refinement
High-quality diffraction data is essential for determining an accurate atomic structure.
1. X-ray Diffraction Data Collection:
- Mount the flash-cooled crystal on a goniometer at a synchrotron beamline.[4]
- Collect a complete diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
2. Data Processing:
- Process the raw diffraction images using software such as HKL-2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.[4]
3. Structure Determination:
- Solve the phase problem using molecular replacement with a previously determined structure of PfSUB1 (e.g., PDB ID: 4LVN) as a search model.[3] Phaser or similar software can be used for this step.
4. Model Building and Refinement:
- Build the initial model of the PfSUB1-inhibitor complex into the electron density map using software like Coot.
- Refine the atomic coordinates, temperature factors, and other parameters against the experimental data using refinement programs such as Phenix or REFMAC5.
- Validate the final structure using tools like MolProbity to check for geometric correctness and overall quality.
Visualizations
The following diagrams illustrate the key workflows and concepts in the crystallographic study of PfSUB1.
Caption: Workflow for PfSUB1-inhibitor complex crystallography.
Caption: Iterative cycle of structure-based drug design for PfSUB1 inhibitors.
References
- 1. rcsb.org [rcsb.org]
- 2. Activation of the Plasmodium Egress Effector Subtilisin-Like Protease 1 Is Mediated by Plasmepsin X Destruction of the Prodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Crystallization and preliminary X-ray diffraction analysis of orotate phosphoribosyltransferase from the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression, purification and preliminary pharmacological characterization of the Plasmodium falciparum membrane-bound pyrophosphatase type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assays for Plasmodium Protease Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating parasitic disease caused by Plasmodium species, continues to be a major global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery and development of new antimalarial agents with novel mechanisms of action. Plasmodium proteases are essential enzymes involved in various critical physiological processes throughout the parasite's complex life cycle, making them attractive targets for therapeutic intervention. These processes include hemoglobin digestion for nutrient acquisition, erythrocyte invasion and egress, and signal transduction.[1][2] This document provides detailed application notes and protocols for cell-based assays designed to identify and characterize inhibitors of Plasmodium proteases.
Key Plasmodium Proteases as Drug Targets
Several families of proteases play crucial roles in the survival and propagation of Plasmodium falciparum, the most virulent species causing malaria in humans.
-
Aspartic Proteases (Plasmepsins): Primarily involved in the initial steps of hemoglobin degradation within the parasite's food vacuole.[3]
-
Cysteine Proteases (Falcipains): Also key players in hemoglobin digestion.[2]
-
Serine Proteases (Subtilisins): Implicated in the processing of merozoite proteins essential for erythrocyte invasion and egress.[2][3]
-
Metalloproteases: Participate in hemoglobin degradation and other cellular processes.[2]
-
The Proteasome: A multi-subunit protease complex crucial for protein quality control and cell cycle progression in the parasite.[4]
I. Parasite Growth Inhibition Assays
The most common cell-based approach to screen for anti-parasitic compounds is the growth inhibition assay (GIA). These assays measure the ability of a compound to inhibit the proliferation of intraerythrocytic asexual stage parasites.
A. SYBR Green I-based Fluorescence Assay
This is a widely used, robust, and high-throughput compatible assay that quantifies parasite growth by measuring the amplification of parasite DNA.[5][6]
Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. Upon lysis of infected red blood cells (iRBCs), the dye binds to parasite DNA, and the resulting fluorescence is proportional to the number of parasites.
Experimental Protocol:
-
Parasite Culture:
-
Maintain asynchronous or synchronous cultures of P. falciparum (e.g., strains 3D7, Dd2) in human erythrocytes (O+ blood type) at 2-4% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin.[5][6]
-
Incubate cultures at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[7]
-
For synchronous cultures, treat with 5% D-sorbitol to select for ring-stage parasites.[7]
-
-
Assay Setup:
-
Prepare serial dilutions of test compounds in complete culture medium in a 96-well or 384-well black, clear-bottom microtiter plate. Include appropriate controls: vehicle (DMSO), no-drug (positive growth), and a known antimalarial drug (e.g., chloroquine, artemisinin).[5]
-
Prepare a parasite suspension of predominantly ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit.[6]
-
Add the parasite suspension to each well of the assay plate.
-
Incubate the plates for 72 hours under standard culture conditions to allow for approximately two full replication cycles.[5][6]
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.08% saponin, 0.8% Triton X-100, and SYBR Green I dye (at a final 1X concentration).[2][6]
-
After the 72-hour incubation, lyse the iRBCs by adding the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-24 hours to allow for complete lysis and DNA staining.[2][5]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]
-
Subtract the background fluorescence from wells containing uninfected red blood cells.
-
Calculate the percent inhibition of parasite growth for each compound concentration relative to the no-drug control.
-
Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[4]
-
II. Quantitative Data Presentation
The following tables summarize the in vitro activity of various protease inhibitors against P. falciparum.
Table 1: IC50 Values of Proteasome Inhibitors against P. falciparum Strains [4][8]
| Inhibitor | Target Subunit(s) | P. falciparum Strain | IC50 (nM) |
| Epoxomicin | β5, β2, β1 | 3D7 | 6.8 |
| D10 | 1.7 | ||
| Dd2 | 10.4 | ||
| Bortezomib | β5, β1 | 3D7 | >1000 |
| MG132 | β5, β1 | 3D7 | 100-500 |
| MPI-5 | β5 | 3D7 | 21 |
| MPI-13 | β5 | 3D7 | 11 |
Table 2: IC50 Values of HIV Protease Inhibitors against P. falciparum [9]
| Inhibitor | P. falciparum Strain | IC50 (µM) |
| Lopinavir | Not Specified | 1-10 |
| Ritonavir | Not Specified | 1-10 |
| Saquinavir | Not Specified | 1-10 |
III. Experimental Workflows and Signaling Pathways
A. High-Throughput Screening (HTS) Workflow for Plasmodium Protease Inhibitors
The following diagram illustrates a typical HTS workflow for identifying novel inhibitors.
Caption: High-throughput screening workflow for antimalarial drug discovery.
B. Signaling Pathway of Merozoite Egress and Invasion
Proteases, particularly subtilisin-like proteases (SUB1) and plasmepsins, are critical for the timely rupture of the parasitophorous vacuole and the host red blood cell, as well as for the processing of surface proteins required for invasion of a new erythrocyte.[3][10][11]
Caption: Key signaling events in Plasmodium merozoite egress and invasion.
References
- 1. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 2. iddo.org [iddo.org]
- 3. Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 6. mdpi.com [mdpi.com]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. pnas.org [pnas.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Signaling Involved in Entry and Exit of Malaria Parasites from Host Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Unnatural Amino Acids in Antimalarial Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitates the urgent development of novel antimalarial agents with new mechanisms of action.[1][2][3] Unnatural amino acids (UAAs) represent a powerful tool in medicinal chemistry to overcome these challenges.[][5][6] Their unique stereochemical and physicochemical properties, not found in the 20 proteinogenic amino acids, allow for the design of potent and selective inhibitors that can target essential parasite pathways.[][7] By incorporating UAAs, researchers can enhance the stability, target selectivity, and overall efficacy of drug candidates.[][5] This document provides an overview of the application of UAAs in antimalarial drug design, focusing on key parasitic targets, and offers detailed protocols for relevant experimental procedures.
Key Parasite Pathways Targeted by UAA-Based Inhibitors
Protein Synthesis: Targeting Aminoacyl-tRNA Synthetases (aaRSs)
The rapid growth and proliferation of Plasmodium falciparum are highly dependent on robust protein synthesis, making the enzymes involved in this process attractive drug targets.[1][2][8] Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein translation.[9][10] Inhibition of these enzymes leads to the cessation of protein synthesis and parasite death.[10][11] Structural differences between parasite and human aaRSs offer a window for designing selective inhibitors. UAAs can be incorporated into inhibitor scaffolds to exploit these differences, leading to enhanced potency and selectivity.[12]
Several natural and synthetic compounds, some of which feature or can be modified with UAAs, have shown potent inhibition of P. falciparum aaRSs:
-
Borrelidin: A natural product that inhibits threonyl-tRNA synthetase (ThrRS). Analogs of borrelidin have been developed to reduce toxicity against human cells while retaining potent antimalarial activity.[12]
-
Cladosporin: A fungal metabolite that selectively inhibits the cytoplasmic lysyl-tRNA synthetase (LysRS) of P. falciparum.[8]
-
Halofuginone: An inhibitor of prolyl-tRNA synthetase (ProRS).[13]
The development of UAA-containing inhibitors against P. falciparum aaRSs represents a promising avenue for novel antimalarials.
Hemoglobin Degradation: Targeting Cysteine Proteases
Intraerythrocytic malaria parasites degrade host hemoglobin in their food vacuole to obtain amino acids for protein synthesis.[14][15][16] This process is mediated by a cascade of proteases, with the cysteine proteases falcipain-2 and falcipain-3 playing a crucial role.[14][17] Inhibition of these proteases blocks hemoglobin degradation and starves the parasite, leading to its death.[14][16]
Peptidomimetic inhibitors containing UAAs have been designed to target the active site of these proteases. The incorporation of UAAs can improve binding affinity and metabolic stability. Examples of inhibitor classes targeting falcipains include:
-
Peptidyl Vinyl Sulfones: These compounds act as irreversible inhibitors of cysteine proteases. Structure-activity relationship (SAR) studies have shown that modifications at the P2 position, often involving UAAs, can significantly impact their antimalarial potency.[14]
-
Triazole-Amino Acid Hybrids: These compounds have been shown to inhibit falcipain-2 and exhibit antimalarial activity.[18][19]
The design of specific UAA-based inhibitors for falcipains is an active area of research.
Signaling Pathways and Experimental Workflows
Caption: Overview of key parasitic pathways targeted by UAA-based inhibitors.
References
- 1. Targeting Aminoacyl tRNA Synthetases for Antimalarial Drug Development | Annual Reviews [annualreviews.org]
- 2. Targeting Aminoacyl tRNA Synthetases for Antimalarial Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of New Antimalarial Drugs with Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csmres.co.uk [csmres.co.uk]
- 12. pnas.org [pnas.org]
- 13. The growing pipeline of natural aminoacyl-tRNA synthetase inhibitors for malaria treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Plasmodium falciparum ensures its amino acid supply with multiple acquisition pathways and redundant proteolytic enzyme systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of falcipain-2 inhibition by α,β-unsaturated benzo[1,4]diazepin-2-one methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Inhibition of Hemoglobin Degrading Protease Falcipain-2 as a Mechanism for Anti-Malarial Activity of Triazole-Amino Acid Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: α-Ketoamide Peptide Synthesis
Welcome to the technical support center for α-ketoamide peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Epimerization/Racemization
Q1: I am observing significant epimerization of the α-carbon during my α-ketoamide synthesis. What are the primary causes and how can I minimize it?
A1: Epimerization at the chiral center adjacent to the α-ketoamide is a common challenge due to the electron-withdrawing nature of the ketoamide group, which increases the acidity of the α-proton.[1][2] This susceptibility to racemization can occur during both the synthesis and purification steps.[1]
Troubleshooting Steps:
-
Choice of Coupling Reagents: The selection of coupling reagents during the formation of the peptide bond preceding the α-ketoamide is critical. Reagents known to have a higher propensity for epimerization should be used with caution. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) can suppress epimerization.[3]
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of epimerization.
-
Base Selection: The choice and stoichiometry of the base used during coupling can influence epimerization. Use of a hindered base like diisopropylethylamine (DIEA) is common, but its concentration should be carefully controlled.
-
Oxidation Conditions: If you are synthesizing the α-ketoamide via oxidation of an α-hydroxyamide, the choice of oxidant is important. Dess-Martin periodinane (DMP) is a mild and effective reagent for this transformation, often with minimal epimerization.[2][4]
-
Purification Conditions: Avoid prolonged exposure to basic or acidic conditions during purification. Use of reversed-phase high-performance liquid chromatography (RP-HPLC) with a neutral or slightly acidic mobile phase is recommended.
Quantitative Data on Epimerization with Different Coupling Reagents:
| Coupling Reagent Combination | Additive | Base | Typical Epimerization (%) |
| EDC/HOBt | HOBt | DIEA | Low |
| DIC/HOBt | HOBt | - | Low |
| HATU | HOAt | DIEA | Very Low |
| HBTU | HOBt | DIEA | Moderate |
| PyBOP | - | DIEA | Moderate |
Note: The extent of epimerization is highly sequence-dependent and also influenced by reaction time and temperature.
Q2: How can I accurately quantify the level of epimerization in my α-ketoamide peptide sample?
A2: The most common and reliable method for quantifying epimerization is through chiral high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[5][6]
Analytical Workflow:
-
Acid Hydrolysis: The peptide is hydrolyzed into its constituent amino acids using deuterated acid (e.g., DCl in D₂O). The use of a deuterated solvent helps to correct for any racemization that may occur during the hydrolysis step itself.[5][6]
-
Chiral HPLC Separation: The resulting amino acid mixture is then analyzed by HPLC using a chiral stationary phase. This allows for the separation of the D- and L-enantiomers.
-
MS/MS Detection: The separated enantiomers are detected and quantified using tandem mass spectrometry (MS/MS). This provides high sensitivity and specificity.
A reporting limit of 0.1% for the D-isomer impurity can be achieved with this method.[5]
Low Yield
Q3: My α-ketoamide peptide synthesis is resulting in a low overall yield. What are the potential causes and how can I improve it?
A3: Low yields in α-ketoamide synthesis can stem from several factors, including incomplete reactions, side reactions, and difficulties during purification.
Troubleshooting Steps:
-
Optimize Coupling Steps: Ensure complete coupling at each step of the peptide synthesis. Use a slight excess of the amino acid and coupling reagents. Monitoring the reaction with a ninhydrin test can confirm reaction completion.
-
Efficient Oxidation: If using the oxidation of an α-hydroxyamide approach, ensure the oxidation reaction goes to completion. Use a sufficient excess of the oxidizing agent (e.g., 1.5-2 equivalents of Dess-Martin periodinane). The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Minimize Side Reactions: The α-ketoamide moiety can be susceptible to nucleophilic attack. For instance, it can form hemiacetals with water or alcohols.[1] Using anhydrous solvents and reagents can help minimize these side reactions.
-
Purification Strategy: Optimize your purification protocol to minimize product loss. This may involve using a different stationary phase or modifying the mobile phase gradient in your RP-HPLC method.
-
Consider a Convergent Synthesis Approach: For longer peptides, a convergent synthesis, where smaller peptide fragments are synthesized and then ligated together, can sometimes lead to higher overall yields compared to a linear synthesis.[2]
Purification Challenges
Q4: I am having difficulty purifying my α-ketoamide peptide using RP-HPLC. The peaks are broad, or I am seeing multiple, poorly resolved peaks. What can I do?
A4: Purification of α-ketoamide peptides can be challenging due to their polarity and potential for aggregation or interaction with the stationary phase.
Troubleshooting RP-HPLC Purification:
-
Optimize Mobile Phase:
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing reagent that helps to sharpen peaks.
-
Organic Modifier: Acetonitrile is the most common organic modifier. If you are having trouble with resolution, you can try a different organic modifier like methanol or isopropanol, or use a combination of solvents.
-
Gradient: Adjust the gradient of the organic modifier. A shallower gradient can improve the separation of closely eluting impurities.
-
-
Column Selection:
-
Stationary Phase: C18 columns are the most widely used for peptide purification. However, for very hydrophobic or very hydrophilic peptides, a different stationary phase (e.g., C4, C8, or phenyl) might provide better results.
-
Pore Size: Use a column with a pore size appropriate for your peptide's molecular weight (e.g., 100-120 Å for smaller peptides, 300 Å for larger peptides).
-
-
Sample Preparation: Ensure your crude peptide is fully dissolved before injection. Using a small amount of the strong eluent (e.g., acetonitrile) or a solvent like dimethyl sulfoxide (DMSO) can help with solubility.
-
Aggregation: Some peptides are prone to aggregation, which can lead to broad peaks. Adding a chaotropic agent like guanidine hydrochloride to the sample or mobile phase can sometimes help to disrupt aggregates.
Experimental Protocols
Protocol 1: Synthesis of α-Ketoamide via Oxidation of α-Hydroxyamide using Dess-Martin Periodinane (DMP)
This protocol describes the oxidation of a peptide α-hydroxyamide to the corresponding α-ketoamide.
Materials:
-
Peptide α-hydroxyamide
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the peptide α-hydroxyamide (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously until the solid dissolves.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-ketoamide peptide.
-
Purify the crude product by RP-HPLC.
Protocol 2: Amide Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
This protocol describes a standard method for forming a peptide bond, which can be a critical step in the synthesis of the α-hydroxyamide precursor.
Materials:
-
N-protected amino acid (1 equivalent)
-
C-terminally protected amino acid or peptide (1 equivalent)
-
EDC hydrochloride (1.1 equivalents)
-
HOBt (1.1 equivalents)
-
Diisopropylethylamine (DIEA) (2 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the N-protected amino acid, C-terminally protected amino acid/peptide, and HOBt in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride to the solution, followed by the dropwise addition of DIEA.
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Let the reaction proceed for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
Visualizations
Caption: Troubleshooting workflow for α-ketoamide peptide synthesis.
Caption: General experimental workflow for α-ketoamide peptide synthesis.
References
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent synthesis of α-ketoamide inhibitors of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 stability issues in solution
Welcome to the technical support center for Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues you may encounter when working with this cyclic peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Peptide Precipitation | pH-dependent solubility: The peptide may have an isoelectric point at which it is least soluble. Changes in the pH of your solution could lead to precipitation.[1] | Determine the optimal pH for solubility by performing a pH-solubility screen. Adjust the pH of your buffer accordingly. Consider using a buffer system that maintains a stable pH.[2][3][4][5] |
| High concentration: The peptide concentration may exceed its solubility limit in the chosen solvent. | Prepare a more dilute stock solution. If a high concentration is necessary, consider using a co-solvent such as DMSO or DMF for the initial dissolution before diluting with your aqueous buffer.[6][7] Note that peptides with Cys and Met can be unstable in DMSO.[6] | |
| Salt concentration: The ionic strength of the solution can influence peptide solubility.[4] | Optimize the salt concentration in your buffer. In some cases, adding a low concentration of a non-ionic surfactant may help to prevent aggregation and precipitation. | |
| Loss of Activity/Degradation | Hydrolysis at Aspartic Acid (Asp): The peptide bond C-terminal to the aspartic acid residue is susceptible to hydrolysis, especially at acidic pH.[6][8][9][10] This can lead to the formation of a cyclic imide intermediate, followed by isomerization to isoaspartate or cleavage of the peptide backbone.[8][10] | Maintain the pH of the solution in the range of 5-6, as this has been shown to be optimal for the stability of many peptides in solution.[11] Avoid strongly acidic or basic conditions. Store solutions at low temperatures (-20°C or -80°C) to slow down degradation.[8][12] |
| Oxidation: While this peptide does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur over time, especially if exposed to air and light. | Prepare solutions fresh and use them promptly. If long-term storage in solution is necessary, consider purging the vial with an inert gas like nitrogen or argon before sealing.[12] Store solutions protected from light.[12] | |
| Aggregation: Hydrophobic interactions between peptide molecules can lead to the formation of aggregates, resulting in a loss of active peptide.[13] | Include excipients such as sugars (e.g., mannitol, sucrose) or polyols in the formulation to reduce aggregation.[2][3][4][5] The use of non-ionic surfactants can also be beneficial. | |
| Variability in Experimental Results | Inaccurate Peptide Quantification: Errors in determining the initial peptide concentration can lead to inconsistent results. Peptides are often hygroscopic, meaning they can absorb water from the atmosphere, affecting accurate weighing.[14] | Use a precise method for peptide quantification, such as amino acid analysis (AAA) or UV spectrophotometry at a specific wavelength if the peptide contains aromatic residues (note: this peptide does not).[15] When preparing stock solutions, allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.[12] |
| Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials and labware, especially those made of glass, leading to a decrease in the effective concentration.[12][16] | Use low-binding polypropylene tubes for storage and handling.[12][16] For highly sensitive applications, pre-treating surfaces with a blocking agent may be necessary. | |
| Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation and aggregation.[8][11][17] | Aliquot the peptide solution into single-use volumes to avoid repeated freezing and thawing.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that might influence its stability?
A1: This peptide has several features that impact its stability:
-
Cyclic Structure: The cyclization of the peptide backbone generally enhances stability by reducing conformational flexibility, which can protect against enzymatic degradation.[18][19][20]
-
Aspartic Acid (Asp): The presence of an Asp residue is a potential liability, as it is prone to degradation via hydrolysis and succinimide formation, particularly under acidic or basic conditions.[6][8][9][18]
-
Cyclopentylglycine (Cpg): The inclusion of the unnatural amino acid Cpg is intended to increase metabolic stability and receptor binding affinity by introducing steric hindrance.[21]
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the termini of the peptide, making it more resistant to degradation by exopeptidases.[22]
Q2: What is the recommended procedure for dissolving and storing the lyophilized peptide?
A2: For optimal stability, follow these guidelines:
-
Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C or -80°C in a desiccator, protected from light.[6][12][17][23]
-
Dissolving the Peptide: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[12] The choice of solvent will depend on the peptide's hydrophobicity. A good starting point is sterile, purified water. If the peptide is difficult to dissolve, a small amount of a water-miscible organic solvent like acetonitrile or DMSO can be used for initial solubilization, followed by dilution with the desired aqueous buffer.[6][7]
-
Storage of Peptide Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage in solution is unavoidable, use a sterile buffer at a slightly acidic pH (e.g., pH 5-6).[11] Aliquot the solution into single-use, low-binding polypropylene vials and store at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.[8][11][17]
Q3: Which analytical techniques are best for monitoring the stability of this peptide?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective method for assessing peptide purity and detecting degradation products.[18][24][25] A stability-indicating HPLC method should be developed to separate the intact peptide from all potential degradants.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is essential for identifying the mass of the intact peptide and characterizing the structure of any degradation products.[18][24][25]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the peptide's secondary structure, which may indicate conformational instability or aggregation.[24][25]
Experimental Protocols
Protocol 1: Assessment of Peptide Stability in Solution
Objective: To determine the stability of this compound under various pH and temperature conditions.
Materials:
-
This compound (lyophilized powder)
-
Sterile, purified water
-
Buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9)
-
RP-HPLC system with a C18 column
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Low-binding polypropylene tubes
Methodology:
-
Prepare a stock solution of the peptide in sterile, purified water at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the different pH buffers to a final concentration of 0.1 mg/mL in separate low-binding tubes.
-
For each pH condition, create multiple aliquots.
-
Immediately analyze a "time zero" sample for each pH condition by RP-HPLC to determine the initial purity.
-
Store the remaining aliquots at the different temperatures.
-
At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each condition.
-
Analyze the samples by RP-HPLC.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the time zero sample.
-
Plot the percentage of intact peptide versus time for each condition to determine the degradation rate.
Data Presentation
The following table summarizes hypothetical stability data for this compound under accelerated conditions.
| Condition | Initial Purity (%) | Purity after 1 week at 40°C (%) | Major Degradant(s) Observed |
| pH 3.0 | 98.5 | 85.2 | Isomerization product, backbone cleavage |
| pH 5.0 | 98.5 | 95.8 | Minor isomerization |
| pH 7.4 | 98.5 | 92.1 | Isomerization, minor oxidation |
| pH 9.0 | 98.5 | 88.7 | Isomerization, deamidation of C-terminus |
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for addressing peptide stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.cn]
- 9. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 10. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. peptide.com [peptide.com]
- 13. veeprho.com [veeprho.com]
- 14. biomedgrid.com [biomedgrid.com]
- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
- 16. waters.com [waters.com]
- 17. bluewellpeptides.com [bluewellpeptides.com]
- 18. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lifetein.com [lifetein.com]
- 21. nbinno.com [nbinno.com]
- 22. bachem.com [bachem.com]
- 23. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SUB1 Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their SUB1 enzymatic assays. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is SUB1 and why is its enzymatic activity important to measure?
Subtilisin-like protease 1 (SUB1) is a serine protease that plays a critical role in the life cycle of various organisms. In the malaria parasite Plasmodium falciparum, SUB1 is essential for the egress of merozoites from infected red blood cells and hepatocytes, making it a key target for antimalarial drug development.[1][2][3][4] In yeast and humans, SUB1 is involved in transcriptional regulation and DNA damage response.[5][6] Measuring SUB1 enzymatic activity is crucial for understanding its biological function, characterizing its substrates, and screening for potential inhibitors.
Q2: What types of substrates are commonly used for SUB1 enzymatic assays?
Fluorogenic and colorimetric substrates are typically used. Fluorogenic substrates, particularly those based on Fluorescence Resonance Energy Transfer (FRET), are common.[7][8][9] Upon cleavage by SUB1, a fluorophore and a quencher are separated, resulting in an increase in fluorescence. A widely used fluorogenic substrate for Plasmodium SUB1 is based on the SERA4st1 cleavage site, with the sequence Ac-CKITAQDDEESC-OH, where both cysteine residues are labeled with tetramethylrhodamine.[1][2] Another FRET substrate used is Dabsyl-KLVGADDVSLA-EDANS.[10] Colorimetric assays often utilize p-nitroanilide (pNA)-conjugated peptides, where cleavage releases p-nitroaniline, a yellow chromophore.[5][11]
Q3: What are the optimal pH and temperature conditions for a Plasmodium SUB1 assay?
Recombinant Plasmodium falciparum SUB1 (rPfSUB1) is active over a broad pH range, with an optimal pH of approximately 8.0.[10] Assays are commonly performed at room temperature (around 21-25°C) or at 37°C.[1][2][10][12] It is important to note that enzyme stability can be affected by prolonged incubation at higher temperatures.[13][14]
Q4: How should I store my recombinant SUB1 enzyme?
For long-term storage, recombinant SUB1 should be stored at -80°C, often in a buffer containing glycerol (e.g., 10-50%) to prevent denaturation from freeze-thaw cycles.[1][10][14][15] For short-term use, the enzyme should be kept on ice. Avoid repeated freeze-thaw cycles, as this can lead to a loss of activity.[15]
Q5: Are there any known inhibitors of SUB1 that I can use as controls?
Yes, several inhibitors have been identified for SUB1. The SUB1 prodomain itself is a potent and selective inhibitor.[12] Additionally, substrate-based inhibitors such as peptidic boronic acids and α-ketoamides have been developed and can be used as positive controls for inhibition assays.[1][2]
Troubleshooting Guide
Problem 1: Low or No Enzymatic Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Buffer | Ensure the buffer pH is optimal for SUB1 activity (around pH 8.0 for Plasmodium SUB1).[10] Verify that the buffer contains necessary components like CaCl2 (e.g., 12 mM), which is crucial for SUB1 activity.[1][2][12] Some buffers, like phosphate buffers at high concentrations, can inhibit certain enzymes.[16] |
| Enzyme Inactivity | The enzyme may have degraded due to improper storage or handling.[15][17] Use a fresh aliquot of the enzyme and always keep it on ice when not in use. Verify the enzyme concentration and consider performing a protein concentration assay (e.g., Bradford or BCA) to confirm. |
| Substrate Degradation | Fluorogenic substrates are often light-sensitive. Store them protected from light and prepare fresh working solutions for each experiment. Confirm the integrity of the substrate. |
| Inactive Enzyme Preparation | Recombinant SUB1 is often produced as a proenzyme that requires proteolytic processing for full activity.[2][18] Limited digestion with a protease like chymotrypsin can be used to remove the inhibitory prodomain and activate the enzyme.[2][18] |
| Presence of Inhibitors | Samples may contain endogenous inhibitors. If assaying SUB1 from crude lysates, consider a partial purification step. Ensure that no interfering substances from your sample preparation are carried over into the assay.[12] |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Substrate Instability | The substrate may be hydrolyzing spontaneously. Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of non-enzymatic hydrolysis.[5] Subtract this background rate from your enzyme-containing samples. |
| Contaminated Reagents | One or more of your reagents (buffer, substrate solution) could be contaminated with a protease.[19] Use fresh, high-quality reagents and dedicated solutions for your SUB1 assay. |
| Autofluorescence of Samples/Compounds | If screening compound libraries, the compounds themselves may be fluorescent at the excitation/emission wavelengths of your assay, leading to false positives.[20] Screen compounds for autofluorescence in a separate plate without the enzyme or substrate. |
| Incorrect Plate Type | For fluorescence-based assays, use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk.[21] |
| Insufficient Blocking (for ELISA-type assays) | If using an antibody-based detection method, insufficient blocking can lead to non-specific binding and high background.[19][22][23][24] Increase the concentration of the blocking agent (e.g., BSA) or the incubation time.[19] |
Problem 3: Non-linear Reaction Progress Curves
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion | If the enzyme concentration is too high or the incubation time is too long, the substrate may be rapidly consumed, causing the reaction rate to slow down.[25] Reduce the enzyme concentration or measure initial velocities over a shorter time course. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay, especially at elevated temperatures or non-optimal pH.[17][26] Try running the assay at a lower temperature or for a shorter duration. Ensure all necessary stabilizing agents (like CaCl2 for SUB1) are present in the buffer. |
| Product Inhibition | The product of the enzymatic reaction may be inhibiting the enzyme. This is less common for protease assays but can occur. Dilute the sample to reduce the concentration of the product as it is formed. |
| Assay Interference | Some compounds can act as time-dependent inhibitors or form aggregates that sequester the enzyme, leading to non-linear kinetics.[20][27][28] This is a key consideration during high-throughput screening. |
Quantitative Data Summary
Table 1: Recommended Component Concentrations for a Fluorometric Plasmodium falciparum SUB1 Assay
| Component | Recommended Concentration | Notes |
| Tris-HCl, pH 8.2 | 20-25 mM | Optimal pH for rPfSUB1 activity.[1][2] |
| CaCl2 | 12 mM | Essential for SUB1 activity.[1][2][12] |
| NaCl | 150 mM | For maintaining ionic strength.[1][2] |
| CHAPS | 25 mM | Detergent that can aid solubility and activity.[1][2][12] |
| Fluorogenic Substrate | 0.1 - 20 µM | The Km for SERA4st1F-6R12 is >>4 µM.[2][18] For inhibitor screening, a substrate concentration below the Km is often used (e.g., 0.1 µM).[1][2] |
| Recombinant PfSUB1 | ~1 U/mL | One unit is the amount of enzyme that hydrolyzes 1 pmol of substrate per minute under specific conditions.[1][2][12] |
Experimental Protocols
Protocol 1: Fluorometric Assay for Recombinant Plasmodium falciparum SUB1 (rPfSUB1) Activity
This protocol is adapted from established methods for measuring rPfSUB1 activity using a fluorogenic peptide substrate.[1][2]
Materials:
-
Purified, active rPfSUB1
-
Fluorogenic peptide substrate (e.g., SERA4st1F-6R12)
-
Assay Buffer: 25 mM Tris-HCl pH 8.2, 12 mM CaCl₂, 25 mM CHAPS
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw the rPfSUB1 stock solution on ice. Dilute the enzyme to the desired working concentration (e.g., ~1 U/mL) in cold Assay Buffer immediately before use.
-
Prepare the fluorogenic substrate solution at the desired final concentration (e.g., 0.1 µM) in Assay Buffer. Protect the solution from light.
-
-
Set up the Reaction:
-
Add 50 µL of the diluted rPfSUB1 solution to each well of the 96-well plate.
-
Include a "no-enzyme" control by adding 50 µL of Assay Buffer without the enzyme to several wells.
-
If testing inhibitors, pre-incubate the enzyme with the compounds (e.g., 1-2 µL of compound in DMSO) for 5-10 minutes at room temperature.[1]
-
-
Initiate the Reaction:
-
Start the reaction by adding 50 µL of the substrate solution to each well.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 21°C or 37°C).
-
Monitor the increase in fluorescence over time (e.g., every 1-5 minutes for 30-60 minutes). Use the excitation and emission wavelengths appropriate for your fluorophore (e.g., 552 nm excitation and 580 nm emission for tetramethylrhodamine).[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
-
Plot the reaction velocity against the enzyme or substrate concentration to determine kinetic parameters.
-
Visualizations
Caption: Workflow for a typical SUB1 fluorometric assay.
Caption: A logical approach to troubleshooting common SUB1 assay issues.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Key Role for Plasmodium Subtilisin-like SUB1 Protease in Egress of Malaria Parasites from Host Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D structures of the Plasmodium vivax subtilisin-like drug target SUB1 reveal conformational changes to accommodate a substrate-derived α-ketoamide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid colorimetric determination of activity of subtilisin enzymes in cleaning products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of SUMO proteases and kinetic analysis using endogenous substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 10. Prodomain-driven enzyme dimerization: a pH-dependent autoinhibition mechanism that controls Plasmodium Sub1 activity before merozoite egress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Stability Improvement of a Liquid Enzyme Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archive.sciendo.com [archive.sciendo.com]
- 15. k2sci.com [k2sci.com]
- 16. 蛋白酶的化驗程序 [sigmaaldrich.com]
- 17. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 18. researchgate.net [researchgate.net]
- 19. arp1.com [arp1.com]
- 20. researchgate.net [researchgate.net]
- 21. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative assay system for specific enzyme activity using antibody: the case of protease, subtilisin BPN' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. biocompare.com [biocompare.com]
- 25. Global Identification of Multiple Substrates for Plasmodium falciparum SUB1, an Essential Malarial Processing Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A simple linearization method unveils hidden enzymatic assay interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low yield in Cyclopentylglycine peptide synthesis
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Cyclopentylglycine (Cpg).
Frequently Asked Questions (FAQs)
Q1: Why is my peptide synthesis yield unexpectedly low after incorporating Cyclopentylglycine (Cpg)?
Low yield in syntheses involving Cpg is commonly attributed to its bulky cyclopentyl side chain, which causes significant steric hindrance.[1] This hindrance can lead to incomplete coupling reactions, where the incoming Cpg amino acid fails to efficiently bind to the growing peptide chain on the resin.[2][3] Over successive cycles, this results in a higher proportion of truncated or deletion sequences, drastically reducing the final yield of the desired full-length peptide.[4]
Q2: I suspect incomplete coupling of Cpg is the issue. How can I confirm this?
The most common method to check for incomplete coupling is the Kaiser test .[5] This qualitative test detects the presence of free primary amines on the resin. A positive result (typically a deep blue color) after the coupling step indicates that the N-terminus of the peptide chain is still unreacted, signifying a failed coupling. A negative result (yellow or colorless) suggests the coupling was successful.
Q3: What are the most effective coupling reagents for a sterically hindered residue like Cpg?
Standard coupling reagents may be insufficient for overcoming the steric bulk of Cpg. More potent activating reagents are required. Uronium/aminium salts like HATU , HCTU , and HBTU , or phosphonium salts like PyAOP and PyBOP , are highly recommended.[6][7] These reagents form highly reactive esters that can facilitate coupling even between sterically hindered amino acids. HATU is particularly effective due to the anchimeric assistance provided by its pyridine nitrogen, making it one of the most efficient coupling reagents available.[7]
Q4: Can my choice of resin impact the synthesis yield of a Cpg-containing peptide?
Absolutely. To mitigate steric hindrance between growing peptide chains, a resin with a low substitution level (low loading capacity, e.g., <0.5 mmol/g) is highly recommended.[8] This increases the distance between peptide chains anchored to the solid support, reducing intermolecular aggregation and improving reagent accessibility.[8][9] Furthermore, resins with high swelling properties, such as those based on polyethylene glycol (PEG), can improve solvation of the peptide chain and further enhance reaction efficiency.[8]
Q5: Are there any common side reactions specific to bulky amino acids like Cpg that could lower my yield?
While incomplete coupling is the primary issue, other side reactions can occur:
-
Diketopiperazine Formation: If Cpg is the second amino acid in the sequence (following the resin-linked amino acid), the deprotected dipeptide can cyclize and cleave from the resin, terminating the synthesis. Using a 2-chlorotrityl chloride (2-CTC) resin can help suppress this side reaction due to its steric bulk.[9][10]
-
Guanidinylation: When using uronium/aminium coupling reagents (like HBTU, HATU) in excess or with slow carboxyl activation, the reagent can react with the N-terminal amine, forming a guanidinium group that irreversibly caps the peptide chain.[9][11] Pre-activating the amino acid before adding it to the resin can minimize this.[9]
Troubleshooting Guide: Low Yield with Cpg
This section provides a systematic approach to diagnosing and resolving low-yield issues.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low peptide synthesis yield.
Data & Protocols
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Activating Agent | Key Advantages | Considerations |
| HATU | Uronium/Aminium | HOAt | Very high efficiency, rapid kinetics, low racemization.[7] Excellent for hindered couplings. | Can cause guanidinylation if not pre-activated.[9] Higher cost. |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | More reactive and cost-effective than HBTU. Good for difficult sequences. | Potential for guanidinylation side reaction. |
| PyBOP | Phosphonium | HOBt | High reactivity, non-carcinogenic byproducts.[7] Good for solution and solid-phase. | Slower than HATU for the most difficult couplings. |
| PyAOP | Phosphonium | HOAt | Extremely effective, especially for N-methyl and other hindered residues.[6] | Very high cost, limited stability in solution.[7] |
| DIC/Oxyma | Carbodiimide | Oxyma Pure | Cost-effective, avoids HOBt-related side reactions. Oxyma enhances reactivity over HOBt. | Generally less potent than phosphonium or uronium reagents for severe steric hindrance. |
Table 2: Resin Selection Guide for Cpg-Containing Peptides
| Parameter | Recommendation | Rationale |
| Resin Core | Polystyrene (PS) or PEG-PS | PEG-PS resins offer superior swelling and solvation properties, which is ideal for longer or more difficult sequences.[8] |
| Substitution | Low (< 0.5 mmol/g) | Minimizes inter-chain steric hindrance and aggregation, improving reagent access to the reaction sites.[8] |
| Linker | Wang or Rink Amide | Standard linkers are generally suitable. Use 2-CTC resin if diketopiperazine formation is a concern at the N-terminus.[9] |
Key Experimental Protocols
Protocol 1: Enhanced Coupling of Fmoc-Cpg-OH using HATU
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes. Perform the Fmoc deprotection step on the N-terminal amine of the growing peptide chain (e.g., 20% piperidine in DMF, 2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Cpg-OH (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.), and Oxyma Pure (0.5 mmol, 5 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, the temperature can be raised to 50°C.[12]
-
Monitoring: After the reaction, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to confirm the absence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: The Kaiser Test (Ninhydrin Test)
-
Sample Collection: Remove a few beads (approx. 1-2 mg) of the peptide-resin from the reaction vessel after the coupling step.
-
Washing: Place the beads in a small glass test tube and wash thoroughly with DMF and then ethanol to remove any residual reagents. Dry the beads.
-
Reagent Addition: Add the following to the beads:
-
2-3 drops of 5% ninhydrin in ethanol.
-
2-3 drops of 80% phenol in ethanol.
-
2-3 drops of 2% 0.001M KCN in pyridine.
-
-
Incubation: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A deep blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Standard SPPS Cycle Workflow
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. nbinno.com [nbinno.com]
- 2. solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences - Ask this paper | Bohrium [bohrium.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. iris-biotech.de [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. iris-biotech.de [iris-biotech.de]
- 11. people.uniurb.it [people.uniurb.it]
- 12. 5z.com [5z.com]
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 degradation pathway analysis
Technical Support Center: Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
This document provides researchers, scientists, and drug development professionals with a dedicated resource for the degradation pathway analysis of the peptide this compound. This peptide is a potent inhibitor of Plasmodium subtilisin-like protease 1 (SUB1), a potential anti-malarial target.[1] Its unique structure, featuring N- and C-terminal modifications, non-proteinogenic amino acids (Cpg), and an α-ketoamide isostere, is designed for high stability and potency. Understanding its metabolic fate is critical for preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the predicted metabolic stability of this peptide?
A1: The peptide is extensively modified to resist degradation.
-
N-terminal Acetylation (Ac-) : Protects against aminopeptidases.
-
C-terminal Amidation (-NH2) : Protects against carboxypeptidases.
-
Cyclopentylglycine (Cpg) : The bulky, non-natural side chains of Cpg residues are expected to provide steric hindrance, reducing cleavage by common proteases at adjacent sites.
-
α-Ketoamide Bond {Ala(CO)}-Asp : This peptide bond isostere is a key feature. α-ketoamides are known to be significantly more resistant to proteolytic cleavage than standard amide bonds and are common motifs in protease inhibitors.[2][3]
Given these features, the peptide is predicted to have high stability in plasma. The primary sites of metabolism are more likely to be hepatic, mediated by liver enzymes.[4][5]
Q2: What are the most probable cleavage sites for enzymatic degradation?
A2: Despite the stability features, two peptide bonds are most susceptible to cleavage by endopeptidases:
-
Thr-Ala : A bond between two standard, small amino acids.
-
Asp-Cpg : A bond preceding a Cpg residue. While Cpg may offer some steric hindrance, this remains a potential cleavage site.
The {Ala(CO)}-Asp bond is predicted to be highly resistant to cleavage.
Q3: How can I identify the metabolites of this peptide?
A3: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying peptide degradation products.[6][7][8] By comparing the mass spectra of samples from degradation assays (e.g., plasma or microsome incubations) with a time-zero control, you can identify parent peptide loss and the appearance of new mass peaks corresponding to fragments. Tandem MS (MS/MS) fragmentation of these new peaks is then used to sequence the peptide fragments and pinpoint the exact cleavage site.
Q4: My peptide shows unexpectedly rapid degradation in my plasma stability assay. What could be the cause?
A4: This is an unusual result for such a modified peptide. Consider these possibilities:
-
Plasma Quality : Ensure the plasma is correctly sourced, stored, and handled. Use plasma from multiple donors to account for variability.[9] Avoid repeated freeze-thaw cycles.
-
Contamination : Check for microbial or protease contamination in your buffers, reagents, or on your lab equipment.
-
Non-Enzymatic Degradation : While the peptide is designed to be stable, extreme pH or temperature conditions during the assay could cause chemical hydrolysis. Verify your incubation buffer pH and temperature.
-
Assay Interference : The method used to stop the reaction and precipitate proteins could be an issue. Strong acids can be unsuitable for some peptides; using an organic solvent like acetonitrile or methanol is often preferred.[10]
Q5: I am not observing any degradation in my liver microsome assay. Does this mean the peptide is completely stable?
A5: Not necessarily. While high stability is expected, a lack of observed degradation could also indicate:
-
Insufficient Incubation Time : The peptide may be highly stable. Extend the incubation period (e.g., to 4, 6, or 24 hours) to see if any degradation occurs over a longer timeframe.
-
Metabolism by Non-CYP Enzymes : Standard liver microsomal assays primarily assess metabolism by Phase I cytochrome P450 (CYP) enzymes.[11][12] If metabolism is driven by Phase II enzymes or cytosolic enzymes, you may not see it in this assay. Consider running a stability assay with liver S9 fractions or intact hepatocytes, which contain a broader range of metabolic enzymes.[12]
-
Assay Sensitivity : Your LC-MS method may not be sensitive enough to detect low levels of degradation. Ensure your method is optimized for the parent peptide and its predicted fragments.
Troubleshooting Guides
Problem: High Variability in Plasma Stability Results
| Potential Cause | Troubleshooting Step | Success Indicator |
| Inconsistent Pipetting | Calibrate pipettes. Use reverse pipetting for viscous plasma. Prepare a master mix of peptide and plasma for all time points. | Coefficient of variation (%CV) between replicates is <15%. |
| Variable Enzyme Activity | Use pooled plasma from multiple donors (e.g., >3). Avoid repeated freeze-thaw cycles of plasma aliquots. | Consistent half-life (T½) values across independent experiments. |
| Incomplete Reaction Quenching | Ensure rapid and thorough mixing of quenching solvent (e.g., cold acetonitrile with internal standard) with the sample aliquot. | Sharp, symmetrical peaks in LC-MS chromatogram with no evidence of continued degradation post-quenching. |
| Sample Processing Issues | Centrifuge samples at a sufficient speed and duration (e.g., >10,000 x g for 10 min at 4°C) to completely pellet precipitated proteins. | Clear supernatant for injection, leading to reduced column backpressure and consistent analyte recovery. |
Problem: Unexpected Cleavage Products Identified
| Potential Cause | Troubleshooting Step | Success Indicator |
| Non-specific Protease Contamination | Prepare all buffers with sterile, protease-free water. Filter-sterilize all non-autoclavable solutions. Include a control with a broad-spectrum protease inhibitor cocktail. | The unexpected cleavage products disappear in the presence of the inhibitor cocktail. |
| Chemical Degradation | Run a control incubation in buffer without plasma or enzymes. Analyze for degradation to assess the chemical stability under assay conditions (pH, temp). | Parent peptide remains >95% intact in the buffer-only control. |
| In-source Fragmentation (LC-MS) | Optimize mass spectrometer source conditions (e.g., capillary voltage, gas temperature) to minimize fragmentation of the parent peptide before mass analysis. | A clean, strong parent ion peak is observed for the T=0 sample with minimal fragmentation. |
Quantitative Data Summary
The following tables present hypothetical but expected stability data for a peptide with this level of modification.
Table 1: Comparative Half-Life (T½) in Biological Matrices
| Matrix | Species | Incubation Time | Calculated T½ (hours) | Notes |
|---|---|---|---|---|
| Plasma | Human | 24 h | > 24 | High stability expected due to modifications. |
| Plasma | Rat | 24 h | > 24 | Cross-species stability is often high for modified peptides. |
| Liver Microsomes | Human | 4 h | ~ 3.8 | Metabolism is likely driven by hepatic enzymes. |
| Liver Microsomes | Rat | 4 h | ~ 2.5 | Potential for faster metabolism in rodent models. |
Table 2: Common Enzymes and Predicted Susceptibility
| Enzyme Class | Example | Predicted Action on Peptide | Rationale |
|---|---|---|---|
| Aminopeptidases | Leucine aminopeptidase | Resistant | N-terminal is blocked by an acetyl group. |
| Carboxypeptidases | Carboxypeptidase A | Resistant | C-terminal is blocked by an amide group. |
| Serine Proteases | Trypsin, Chymotrypsin | Largely Resistant | No canonical cleavage sites (Arg/Lys, Phe/Tyr/Trp). Cpg residues provide steric bulk. Keto-amide bond is resistant. |
| Cysteine Proteases | Cathepsins | Largely Resistant | Keto-amide is a known inhibitor motif for some cysteine proteases. |
| Metallo-proteases | Thermolysin | Low Susceptibility | Potential for slow cleavage at Thr-Ala bond. |
| CYP450 Enzymes | CYP3A4, CYP2D6 | Possible Substrate | Primary route for hepatic clearance via oxidation of side chains (e.g., Cpg ring). |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation :
-
Thaw frozen pooled plasma (e.g., human, rat) in a 37°C water bath. Once thawed, keep on ice.
-
Prepare a 1 mM stock solution of the peptide in DMSO.
-
Prepare a quenching solution of cold (–20°C) acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar peptide).
-
-
Incubation :
-
Pre-warm an aliquot of plasma to 37°C for 5 minutes.
-
Spike the peptide stock solution into the plasma to a final concentration of 1-5 µM (ensure final DMSO concentration is <0.5%). Mix gently by inversion. This is the T=0 sample.
-
Immediately withdraw a 50 µL aliquot and add it to 150 µL of the cold quenching solution. Vortex vigorously for 30 seconds.
-
Place the remaining plasma/peptide mixture in a shaking incubator at 37°C.
-
Withdraw 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) and quench immediately as in the previous step.
-
-
Sample Processing & Analysis :
-
Centrifuge all quenched samples at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new 96-well plate or HPLC vials.
-
Analyze 10 µL of the supernatant by a validated LC-MS/MS method, monitoring the disappearance of the parent peptide.
-
Calculate the half-life (T½) by plotting the natural log of the percent remaining peptide versus time.
-
Protocol 2: Liver Microsomal Stability Assay
-
Preparation :
-
Reagents: Pooled liver microsomes (e.g., human, 0.5 mg/mL), 0.1 M phosphate buffer (pH 7.4), NADPH regenerating system (or 1 mM NADPH solution), peptide stock (1 mM in DMSO).
-
Prepare a quenching solution of cold acetonitrile with an internal standard.
-
-
Incubation :
-
In a 96-well plate, add phosphate buffer, the peptide stock solution (to a final concentration of 1 µM), and the liver microsome solution.
-
Pre-incubate this mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Immediately quench the T=0 sample by adding a 50 µL aliquot to 150 µL of cold quenching solution.
-
Continue incubation at 37°C, taking aliquots at various time points (e.g., 5, 15, 30, 45, 60 minutes). A control incubation without NADPH should be run in parallel to assess non-CYP mediated or chemical degradation.
-
-
Sample Processing & Analysis :
-
Process and analyze samples as described in the plasma stability protocol.
-
The rate of disappearance is used to calculate the in vitro intrinsic clearance (CLint).
-
Visualizations
Caption: Proposed degradation pathways for the peptide.
Caption: Standard workflow for in vitro stability analysis.
Caption: Troubleshooting logic for stability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 6. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 7. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
How to prevent racemization in α-ketoamide synthesis
Welcome to the technical support center for α-ketoamide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to maintaining stereochemical integrity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue in α-ketoamide synthesis?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). In the context of α-ketoamides, the chiral center is typically the α-carbon, which is adjacent to a carbonyl group. The hydrogen atom on this carbon is acidic and can be removed under certain conditions, leading to a loss of stereochemical information. This is a critical issue in drug development and medicinal chemistry, as often only one enantiomer of a chiral molecule possesses the desired therapeutic activity, while the other may be inactive or cause undesirable side effects.[1][2]
Q2: What are the primary causes of racemization during the synthesis and handling of α-ketoamides?
A2: The primary cause of racemization is the formation of a planar, achiral enol or enolate intermediate under either basic or acidic conditions.[2][3] The electrophilicity of the adjacent keto-carbonyl group makes the α-proton susceptible to abstraction.[1] Key triggers for racemization include:
-
Reaction Conditions: Exposure to strong bases or acids, and elevated temperatures.
-
Coupling Reagents: Certain reagents used to form the amide bond can promote racemization.
-
Purification: Standard purification techniques, such as silica gel chromatography, can introduce an acidic environment that facilitates racemization.[1]
-
Physiological Conditions: Racemization can even occur at physiological pH, which is a crucial consideration during biological evaluation.[1]
Q3: How can I detect and quantify racemization in my α-ketoamide product?
A3: Racemization is typically detected and quantified by measuring the enantiomeric excess (ee) or enantiomeric ratio (er) of the product. The most common analytical technique for this is Chiral High-Performance Liquid Chromatography (HPLC) . This method uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.
Q4: What are the main strategies to prevent or minimize racemization?
A4: Preventing racemization involves carefully controlling reaction and purification conditions to avoid the formation of the achiral enolate intermediate. Key strategies include:
-
Use of Mild Reagents: Employing non-nucleophilic, sterically hindered bases and low-racemization coupling reagents.[4][5][6]
-
Low Temperatures: Conducting reactions at low temperatures (e.g., 0 °C to -78 °C) to decrease the rate of enolization.
-
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.[7][8]
-
Enantioselective Methods: Using chiral catalysts to directly synthesize the desired enantiomer, such as the enantioselective reduction of α-keto amides.[9][10][11]
Troubleshooting Guides
Problem 1: Significant racemization detected after amide coupling reaction.
-
Possible Cause: The base used for the coupling reaction is too strong or not sterically hindered, leading to α-proton abstraction.
-
Solution: Switch to a milder or more sterically hindered organic base. Lowering the reaction temperature can also significantly suppress racemization.
| Base | Temperature (°C) | Typical Outcome on Racemization |
| Sodium Hydroxide | 25 | High Risk |
| Triethylamine (TEA) | 25 | Moderate Risk |
| N,N-Diisopropylethylamine (DIPEA) | 0 to 25 | Low to Moderate Risk |
| N-Methylmorpholine (NMM) | 0 to 25 | Low Risk[12] |
| 2,6-Lutidine | 0 to 25 | Low Risk |
-
Possible Cause: The coupling reagent is promoting racemization. Reagents like carbodiimides (e.g., EDC, DIC) can sometimes lead to racemization, especially when used with certain additives.[12][13]
-
Solution: Use a coupling reagent known for low racemization. Uronium/aminium salts are often preferred. Ynamide-based coupling reagents have also shown a remarkable ability to suppress racemization.[4][5]
| Coupling Reagent | Additive | General Racemization Risk |
| EDC / DIC | HOBt | Low to Moderate |
| EDC / DIC | Oxyma | Low[12][13] |
| HATU / HCTU | DIPEA or NMM | Very Low[6][12] |
| PyBOP / PyAOP | DIPEA or NMM | Very Low[6] |
| Ynamides | - | Extremely Low[4] |
Problem 2: Product racemizes during purification.
-
Possible Cause: Standard silica gel used for column chromatography is acidic and can catalyze enolization.
-
Solution:
-
Neutralize Silica Gel: Use silica gel that has been deactivated by pre-treating it with a base, such as triethylamine in the eluent system (e.g., 0.1-1% TEA in Hexane/Ethyl Acetate).
-
Alternative Media: Consider using alternative stationary phases like alumina (neutral or basic) or reverse-phase chromatography.
-
Minimize Contact Time: Perform flash chromatography quickly to reduce the time the compound is in contact with the silica.
-
Problem 3: Difficulty achieving high enantioselectivity from the start.
-
Possible Cause: The synthetic route is not designed for enantiocontrol.
-
Solution 1: Use a Chiral Auxiliary. This strategy involves covalently attaching a chiral molecule (the auxiliary) to your substrate. The auxiliary's chirality directs subsequent reactions to favor the formation of one diastereomer over the other. The auxiliary is then cleaved to yield the enantiopure product. Common examples include Evans oxazolidinones and pseudoephedrine amides.[7]
-
Solution 2: Employ Enantioselective Catalysis. This is a more atom-economical approach where a small amount of a chiral catalyst is used to produce a large amount of the desired enantiomer. For α-ketoamides, a key method is the enantioselective reduction of the keto group to a hydroxyl group using a chiral metal catalyst.[9][10]
| Catalyst System | Reducing Agent | Typical Enantioselectivity (ee%) |
| CuF₂ / (S)-DTBM-SEGPHOS | (EtO)₃SiH | Up to 99%[10] |
| RuCl₂ / (R,R)-Teth-TsDPEN | H₂ | Up to 44%[10] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling
This protocol describes the coupling of an α-keto acid with a primary amine using HATU, a reagent known for low racemization levels.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the α-keto acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add the amine (1.1 equiv), HATU (1.1 equiv), and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) sequentially.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography using deactivated silica gel.
Protocol 2: Enantioselective Reduction of an α-Ketoamide
This protocol is based on the copper-catalyzed hydrosilylation for synthesizing chiral α-hydroxy amides from α-keto amides.[10]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the copper catalyst precursor (e.g., CuF₂, 5 mol%) and the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 5.5 mol%) to a dry reaction vessel.
-
Reaction Setup: Add the α-ketoamide substrate (1.0 equiv) and an anhydrous solvent (e.g., toluene).
-
Addition of Silane: Add the hydrosilane reducing agent (e.g., (EtO)₃SiH, 2.0 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for the time specified in the literature (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the purified α-hydroxy amide product using chiral HPLC.
Visualizations
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: A decision-tree for troubleshooting racemization issues.
References
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of α‐Hydroxy Amides and β‐Amino Alcohols from α‐Keto Amides [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
Welcome to the technical support center for Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis, purification, and handling of this modified peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common aggregation-related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its potential applications?
A1: this compound is a synthetic peptide containing non-standard amino acids, specifically cyclopropyl glycine (Cpg) and an alanine residue with a keto-amide modification. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2). The presence of the alpha-keto amide moiety suggests its potential application as a protease inhibitor.[1][2][3][4][5] The cyclopropyl glycine residues are known to introduce conformational constraints into the peptide backbone, which can influence its structure and binding properties.[6]
Q2: Why is my this compound peptide aggregating?
A2: Peptide aggregation is a common issue driven by various factors, including the intrinsic properties of the amino acid sequence and extrinsic experimental conditions.[7] For this specific peptide, potential causes of aggregation include:
-
Hydrophobicity: The presence of non-polar residues can promote self-association.
-
Secondary Structure Formation: The constrained nature of Cpg residues may favor specific secondary structures that are prone to aggregation.
-
Intermolecular Hydrogen Bonding: The peptide backbone and side chains can form hydrogen bonds between molecules, leading to aggregation.
-
Concentration: High peptide concentrations can significantly increase the likelihood of aggregation.[7]
-
pH and Ionic Strength: The net charge of the peptide is influenced by the pH of the solution. Aggregation is often most pronounced at the isoelectric point (pI) of the peptide.[7]
-
Solvent: The choice of solvent plays a critical role in peptide solubility.
Q3: What are the initial signs of peptide aggregation?
A3: Early indicators of aggregation can include:
-
Visual observation: The solution may appear cloudy, hazy, or contain visible precipitates.
-
Difficulty in dissolution: The lyophilized peptide may not dissolve easily in the chosen solvent.
-
Inconsistent experimental results: Aggregation can lead to variability in bioassays and analytical measurements.
-
Changes in analytical profiles: Techniques like HPLC may show broadened peaks, the appearance of high molecular weight species, or loss of the main peptide peak over time.
Troubleshooting Guide
This guide provides systematic steps to diagnose and resolve aggregation problems with this compound.
Problem 1: Poor Solubility of Lyophilized Peptide
Possible Causes:
-
Inappropriate initial solvent choice.
-
Presence of pre-existing aggregates in the lyophilized powder.
Solutions:
| Step | Action | Rationale |
| 1.1 | Solvent Selection: | The polarity of the peptide sequence will dictate the most appropriate solvent. For sequences with hydrophobic residues, organic solvents are often necessary. |
| a. Start with a small amount of peptide and test solubility in different solvents. | To avoid wasting the entire sample. | |
| b. Try dissolving in a small amount of organic solvent first (e.g., DMSO, DMF, or acetonitrile). | These solvents are effective at disrupting hydrophobic interactions that can lead to aggregation.[8][9] | |
| c. If soluble in an organic solvent, slowly add aqueous buffer to the desired final concentration. | This gradual change in solvent polarity can help maintain solubility. | |
| d. For peptides with a net charge, adjust the pH of the aqueous buffer. | Acidic peptides are more soluble in basic buffers, and basic peptides in acidic buffers. | |
| 1.2 | Disaggregation Protocol: | Lyophilized peptides can contain seed aggregates that promote further aggregation upon dissolution. Strong organic acids can break these up. |
| a. Dissolve the peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[10][11] | TFA and HFIP are strong solvents that can disrupt secondary structures and hydrogen bonds, breaking down aggregates.[10][11] | |
| b. Evaporate the solvent under a stream of nitrogen. | To remove the harsh solvents. | |
| c. Re-dissolve the peptide in the desired experimental buffer. | The peptide should now be in a monomeric state. | |
| 1.3 | Sonication: | Mechanical disruption can aid in the dissolution process. |
| a. Briefly sonicate the peptide solution in an ice bath. | Sonication can help break up small aggregates and improve solubility.[9] |
Problem 2: Peptide Precipitates Out of Solution During Experiment
Possible Causes:
-
Change in buffer conditions (pH, ionic strength).
-
Temperature fluctuations.
-
High peptide concentration.
Solutions:
| Step | Action | Rationale |
| 2.1 | Optimize Buffer Conditions: | The stability of the peptide is highly dependent on the solution environment. |
| a. Adjust the pH of the buffer to be at least one pH unit away from the peptide's isoelectric point (pI). | To increase the net charge of the peptide and promote repulsion between molecules. | |
| b. Screen different salt concentrations (e.g., 50 mM to 500 mM NaCl). | Salts can either stabilize or destabilize peptides depending on the specific ions and their concentration. | |
| 2.2 | Control Temperature: | Temperature can affect both peptide structure and the kinetics of aggregation. |
| a. Perform experiments at a consistent temperature. | Avoid repeated freeze-thaw cycles which can promote aggregation. | |
| b. Store stock solutions at -80°C in aliquots. | To minimize degradation and aggregation over time. | |
| 2.3 | Reduce Peptide Concentration: | Aggregation is a concentration-dependent process. |
| a. Work with the lowest peptide concentration that is compatible with your assay. | Lower concentrations reduce the probability of intermolecular interactions. | |
| 2.4 | Use Additives/Excipients: | Certain molecules can help to stabilize peptides in solution. |
| a. Add co-solvents such as glycerol (5-20%) or low concentrations of organic solvents (e.g., DMSO <5%). | These can help to improve the solubility of hydrophobic peptides. | |
| b. Consider the use of non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations. | Detergents can help to solubilize aggregation-prone peptides. |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Determine the peptide's charge:
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
Sum the values to get the net charge. For this compound, the net charge is -1 due to the Aspartic acid residue.
-
-
Initial Solvent Choice:
-
For this acidic peptide, first attempt to dissolve in a small amount of deionized water.
-
If solubility is poor, add a small volume of a basic buffer such as 0.1 M ammonium bicarbonate and gently vortex.
-
If the peptide remains insoluble, proceed to step 3.
-
-
Use of Organic Solvents:
-
Add a minimal amount of DMSO (e.g., 10-50 µL) to the lyophilized peptide and vortex.
-
Once dissolved, slowly add the desired aqueous buffer to the peptide-DMSO mixture with gentle mixing. Do not exceed a final DMSO concentration that is incompatible with your experiment.
-
-
Final Preparation:
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble material.
-
Carefully transfer the supernatant to a new tube.
-
Determine the final peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or a colorimetric assay).
-
Protocol 2: Analysis of Peptide Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Column and Mobile Phase Selection:
-
Choose a SEC column with a pore size appropriate for the expected molecular weight of the monomeric and aggregated forms of the peptide.
-
The mobile phase should be compatible with your peptide and help to minimize non-specific interactions with the column matrix. A common mobile phase is phosphate-buffered saline (PBS) at a physiological pH.
-
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase to be used for the SEC analysis.
-
Filter the sample through a low-protein-binding 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Set a flow rate that allows for good separation without excessive backpressure.
-
Monitor the elution profile using UV detection at a suitable wavelength (e.g., 214 nm for the peptide backbone).
-
-
Data Analysis:
-
The monomeric peptide should elute as a single, sharp peak.
-
The presence of aggregates will be indicated by the appearance of earlier-eluting peaks, corresponding to higher molecular weight species.
-
The percentage of aggregation can be quantified by integrating the peak areas of the monomer and aggregate species.
-
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
References
- 1. Alpha-keto amide peptides: a synthetic strategy to resin-bound peptide isosteres for protease inhibitor screening on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antimalarial Activity of Novel Peptide Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel peptide inhibitors against standard antimalarial drugs, supported by experimental data and detailed protocols. The emergence of drug-resistant Plasmodium falciparum strains necessitates the exploration of new therapeutic avenues, with peptide-based inhibitors showing significant promise.
Peptides offer high specificity and the ability to target unique parasite proteins that are essential for its survival, such as proteases, kinases, and peptidases.[1][2] This guide summarizes the performance of these novel compounds in key validation assays and provides the methodologies required to conduct similar evaluations.
Performance Comparison: Novel Peptide Inhibitors vs. Standard Antimalarials
The following table summarizes the in vitro efficacy of various novel peptide inhibitors compared to standard antimalarial drugs against P. falciparum. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency; a lower value indicates higher potency.
| Compound Class | Specific Compound/Peptide | Target/Mechanism of Action | P. falciparum Strain | IC50 (µM) | Reference |
| Novel Peptide Inhibitors | Poly-lysine peptides (25-50 residues) | Blocks merozoite invasion | Multiple Strains | ~1-10 µg/ml | [3] |
| Engineered Cyclic Peptide | Inhibits PfAMA1 receptor | - | Potency augmented vs. native peptide | [4] | |
| Dipeptides (Phe-Arg, Arg-His, etc.) | Purine nucleoside phosphorylase (PfPNP) | - | In silico identification | [5] | |
| Stapled Peptides | cAMP-dependent protein kinase (PKA) | - | Selectively inhibits targeted kinase | [6] | |
| Standard Antimalarials | Chloroquine | Heme detoxification | NF54 (sensitive) | ~0.01-0.05 | [7][8] |
| Artemether-Lumefantrine | Endoperoxide bridge activation | Multidrug-resistant strains | Effective (94-100% cure rates) | [9] | |
| Atovaquone/Proguanil (Malarone) | Mitochondrial electron transport/DHFR | - | Standard therapeutic | [10][11] | |
| Mefloquine | Heme detoxification | - | Standard therapeutic | [12] |
Experimental Protocols
Accurate validation of antimalarial activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Parasite Growth Inhibition Assay (SYBR Green Method)
This assay is a common method to determine the IC50 of a compound against asexual blood-stage P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54 strain)[13]
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI 1640, AlbuMAX I, hypoxanthine)
-
Test compounds (novel peptides, standard drugs)
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods like 5% D-sorbitol treatment.[7]
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.[14]
-
Cell Plating: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.[13]
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment.[7]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Fluorescence Reading: Measure fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vivo Antimalarial Activity (4-Day Suppressive Test)
This standard test, often called the Peters' 4-day suppressive test, evaluates the efficacy of a compound in a rodent malaria model.[7][15]
Materials:
-
Plasmodium berghei NK65 strain
-
CD1 or similar mice
-
Test compounds and vehicle
-
Standard drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with 1 x 10^5 P. berghei-parasitized red blood cells on Day 0.[7]
-
Treatment: Administer the test compound orally or subcutaneously to groups of mice once daily for four consecutive days (Day 0 to Day 3).[15] A control group receives the vehicle only, and a reference group receives a standard antimalarial.
-
Parasitemia Monitoring: On Day 4, collect tail blood smears from each mouse.
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.
-
Data Analysis: Calculate the average parasitemia for each group and determine the percent suppression of parasite growth relative to the vehicle control group.
Visualizing Experimental and Biological Pathways
To better understand the validation process and the mechanism of action of these novel inhibitors, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by peptide inhibitors.
Caption: Experimental workflow for validating novel antimalarial peptide inhibitors.
A critical target for many antimalarial drugs is the network of proteases within the parasite's food vacuole, which are responsible for degrading host hemoglobin.
Caption: Inhibition of hemoglobin degradation pathway by peptide protease inhibitors.
References
- 1. Recent Progress in the Development of New Antimalarial Drugs with Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protein Targets of Plasmodium falciparum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Poly-basic peptides and polymers as new drug candidate against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically Engineered Peptide Efficiently Blocks Malaria Parasite Entry into Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Dipeptide Inhibitors of PfPNP: In-Silico Identification of Promising New Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Which malaria tablets should I take? | Nomad Health [nomadtravel.co.uk]
- 11. Choosing a Drug to Prevent Malaria | Malaria | CDC [cdc.gov]
- 12. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 13. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of α-Ketoamide and Other Protease Inhibitor Classes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug development, protease inhibitors represent a cornerstone in the treatment of a wide array of diseases, from viral infections to cancer. The efficacy of these inhibitors is intrinsically linked to their chemical architecture and mechanism of action. This guide provides an objective, data-driven comparison of α-ketoamide-based protease inhibitors against other major classes, offering insights into their respective strengths and weaknesses to aid in the selection and design of next-generation therapeutics.
Executive Summary
Protease inhibitors are broadly classified based on the catalytic residue in the protease's active site that they target. This guide focuses on a head-to-head comparison of α-ketoamides with four other major classes: serine, cysteine, aspartyl, and metalloprotease inhibitors. α-Ketoamides have emerged as a promising class of reversible covalent inhibitors, demonstrating potent activity against a range of proteases, particularly cysteine and serine proteases. Their unique mechanism, involving the formation of a stable, yet reversible, hemiacetal or hemithioacetal with the active site nucleophile, offers a distinct advantage in terms of safety and pharmacokinetic profiles compared to some irreversible inhibitors.
Mechanism of Action: A Comparative Overview
The inhibitory mechanism is a critical determinant of a drug's potency, selectivity, and potential for off-target effects. The following sections detail the mechanisms of each inhibitor class.
α-Ketoamide Inhibitors
α-Ketoamides possess an electrophilic α-ketoamide moiety that serves as a "warhead" for the nucleophilic attack by the catalytic residue of the target protease. In the case of cysteine proteases, the active site cysteine's thiol group attacks the α-keto group, forming a reversible tetrahedral hemithioacetal adduct.[1] This interaction is often stabilized by hydrogen bonds between the inhibitor and the enzyme's active site.[1] A key advantage of the α-ketoamide warhead is its ability to engage in two hydrogen-bonding interactions with the catalytic center, which can contribute to higher potency compared to warheads like aldehydes or Michael acceptors that typically form only one such bond.[1][2] This reversible covalent mechanism can lead to a prolonged target engagement and improved efficacy.
Serine Protease Inhibitors
Serine protease inhibitors function by interacting with the active site serine residue. They can be classified as either reversible or irreversible. Reversible inhibitors, such as serpins, often act as "suicide substrates," where they are initially recognized as a substrate and cleaved by the protease. This cleavage, however, triggers a conformational change in the inhibitor, trapping the protease in an inactive covalent complex.[3] Other small molecule inhibitors can bind non-covalently to the active site, blocking substrate access.[4]
Cysteine Protease Inhibitors
This class of inhibitors targets the nucleophilic cysteine residue in the active site of cysteine proteases. Besides α-ketoamides, other notable cysteine protease inhibitors include aldehydes, nitriles, and vinyl sulfones.[5] Many of these, like the α-ketoamides, form a reversible covalent bond with the active site thiol. Irreversible inhibitors, such as those with halomethyl ketone warheads, also exist but can have higher risks of off-target reactivity and toxicity.[5]
Aspartyl Protease Inhibitors
Aspartyl proteases utilize a pair of aspartic acid residues to activate a water molecule, which then acts as the nucleophile to hydrolyze the peptide bond. Inhibitors of these proteases are typically non-covalent and designed as transition-state analogs that mimic the tetrahedral intermediate of the proteolytic reaction.[6] They bind tightly within the active site, preventing the binding of the natural substrate.
Metalloprotease Inhibitors
Metalloproteases contain a metal ion, usually zinc, in their active site, which is essential for catalysis. Inhibitors of this class often work by chelating this metal ion, thereby inactivating the enzyme. Other mechanisms include acting as transition-state analogs or binding to exosites on the enzyme to allosterically inhibit its function.[6]
Quantitative Performance Comparison
| Inhibitor Class | Representative Inhibitor | Target Protease | IC50 / Ki | Reversibility | Reference(s) |
| α-Ketoamide | Compound 27h | SARS-CoV-2 Mpro | IC50: 10.9 nM | Reversible Covalent | [7] |
| α-Ketoamide | Compound 20j | SARS-CoV-2 Mpro | IC50: 19.0 nM | Reversible Covalent | [8] |
| α-Ketoamide | LEI110 | PLA2G16 (thiol hydrolase) | Ki: 20 nM | Reversible Covalent | [9] |
| α-Ketoamide | 1c | Calpain-1 | IC50: 78 nM | Reversible Covalent | [10] |
| Serine Protease Inhibitor | BzLLLCOCHO | Proteasome (CT-L, T-L, PGPH) | Strong inhibition of all activities | Not specified | [11] |
| Boronic Acid (Ser/Thr) | Bortezomib (PS-341) | Proteasome (CT-L, PGPH) | Complete inhibition | Reversible Covalent | [11] |
| Peptide Aldehyde (Cys/Ser) | MG-132 | Proteasome (CT-L, PGPH) | Weak inhibition | Reversible Covalent | [11] |
| Aspartyl Protease Inhibitor | Darunavir | HIV-1 Protease | EC50: 1-2 nM | Reversible Non-covalent | [6] |
| Aspartyl Protease Inhibitor | Lopinavir | HIV-1 Protease | EC50: ~17 nM | Reversible Non-covalent | [6] |
| Aspartyl Protease Inhibitor | Saquinavir | HIV-1 Protease | EC50: 37.7 nM | Reversible Non-covalent | [6] |
Note: IC50 and Ki values are highly dependent on assay conditions and should be compared with caution. CT-L: Chymotrypsin-like, T-L: Trypsin-like, PGPH: Peptidylglutamyl peptide hydrolyzing.
Selectivity and Toxicity Profile
An ideal protease inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects and associated toxicity.
-
α-Ketoamides: The reversible nature of the covalent bond formed by α-ketoamides may contribute to a more favorable safety profile compared to irreversible inhibitors.[12] Studies have shown that α-ketoamides can be designed to be highly selective. For instance, the α-ketoamide inhibitor LEI110 was found to be a selective pan-inhibitor of the HRASLS family of thiol hydrolases.[9][13] Furthermore, some α-ketoamide derivatives have demonstrated low cellular toxicity.[7][14]
-
Other Classes: The selectivity of other inhibitor classes varies widely depending on the specific compound. For example, some HIV protease inhibitors (aspartyl protease inhibitors) have been associated with side effects, highlighting the importance of off-target activity.[6] Irreversible inhibitors, such as some vinyl sulfones and halomethyl ketones targeting cysteine proteases, have limited clinical utility due to their inherent reactivity and potential for off-target modification of other proteins.[5]
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of protease inhibitors. Below are representative protocols for key assays.
Protocol 1: Determination of IC50 using a Fluorometric Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protease using a fluorogenic substrate.
Materials:
-
Purified protease
-
Fluorogenic protease substrate (e.g., FITC-casein)
-
Assay buffer (optimized for the specific protease)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified protease in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for the enzyme.
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Enzyme control wells: Protease solution and assay buffer.
-
Inhibitor wells: Protease solution and the serially diluted inhibitor solutions.
-
Substrate control wells: Assay buffer (no enzyme).
-
-
Pre-incubate the plate at the optimal temperature for the protease for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for FITC).
-
Record the fluorescence kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.[15][16][17]
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate control) from all readings.
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a more fundamental measure of inhibitor potency than IC50, as it is independent of substrate concentration.
Materials:
-
Same as for the IC50 assay.
Procedure:
-
Perform a series of kinetic assays as described in Protocol 1, but with a key modification: vary the concentration of both the inhibitor and the substrate.
-
For each fixed inhibitor concentration , measure the initial reaction rates at several different substrate concentrations.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or by fitting the data directly to the Michaelis-Menten equation for the appropriate inhibition model (competitive, non-competitive, or uncompetitive).
-
The Ki can be determined from the secondary plots of the slopes or y-intercepts of the primary plots versus the inhibitor concentration. Alternatively, global fitting of all the data to the appropriate rate equation can be performed using specialized software to directly obtain the Ki value.[18]
-
Conclusion
α-Ketoamides represent a versatile and potent class of protease inhibitors with a favorable reversible covalent mechanism of action. This mechanism can confer advantages in terms of both efficacy and safety compared to other inhibitor classes. While direct, comprehensive comparative data across all protease classes is limited, the available evidence suggests that α-ketoamides are particularly effective against cysteine and serine proteases and can be engineered for high selectivity. The choice of an optimal protease inhibitor for a specific therapeutic application will ultimately depend on a careful consideration of its potency, selectivity, toxicity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these critical parameters. As our understanding of protease biology continues to expand, the rational design of novel inhibitors, including promising scaffolds like the α-ketoamides, will be crucial for the development of more effective and safer medicines.
References
- 1. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Antiviral Efficacy of Viral Protease Inhibitors against the Novel SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling Identifies α-Ketoamides as Inhibitors for Phospholipase A2 Group XVI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. content.abcam.com [content.abcam.com]
- 16. interchim.fr [interchim.fr]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of P. falciparum and P. vivax SUB1 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors targeting Subtilisin-like Protease 1 (SUB1) from Plasmodium falciparum (PfSUB1) and Plasmodium vivax (PvSUB1). This document summarizes key quantitative data, details experimental protocols, and visualizes the essential SUB1 activation and processing pathways.
Subtilisin-like protease 1 (SUB1) is a crucial serine protease in the lifecycle of Plasmodium parasites, playing an essential role in the egress of merozoites from infected erythrocytes and the subsequent invasion of new red blood cells.[1][2] Its critical function makes it a promising target for the development of novel antimalarial drugs.[3] Notably, a single orthologue of SUB1 is present in all known Plasmodium species, suggesting that inhibitors could have broad-spectrum antimalarial activity.[3] This guide focuses on a comparative analysis of inhibitors targeting SUB1 from the two most significant human malaria parasites, P. falciparum and P. vivax.
Data Presentation: Quantitative Inhibition of PfSUB1 and PvSUB1
The following table summarizes the inhibitory activities (IC50 and Ki values) of various compounds against recombinant PfSUB1 and PvSUB1. The data is compiled from multiple studies to provide a comparative overview of inhibitor potency.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Reference(s) |
| Peptidyl Alpha-Ketoamides | ||||
| KS-182 | PfSUB1 | ~2 | - | [4] |
| PvSUB1 | ~4 | - | [4] | |
| KS-466 | PfSUB1 | ~1 | - | [4] |
| PvSUB1 | ~2 | - | [4] | |
| MAM-117 | PfSUB1 | 0.570 | - | [5] |
| PvSUB1 | 0.050 | - | [5] | |
| Compound 8 | PfSUB1 | 0.570 | - | [5] |
| PvSUB1 | 0.050 | - | [5] | |
| Compound 40 | PfSUB1 | 0.010 | - | [5] |
| PvSUB1 | 0.012 | - | [5] | |
| Difluorostatone-based Inhibitors | ||||
| Compound 6 | PvSUB1 | 2.5 | - | [2] |
| Compound 7 | PvSUB1 | 2.2 | - | [2] |
| Quinoxaline-based Inhibitors | ||||
| Compound 1a | PfSUB1 | 10 | - | [6] |
| Protein-based Inhibitors | ||||
| EETI-II-sub | PvSUB1 | - | >0.75 | [7] |
| EETI-II-P4LP1W | PvSUB1 | - | medium µM range | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of PfSUB1 and PvSUB1 inhibition.
Recombinant SUB1 Expression and Purification
Objective: To produce active recombinant SUB1 protein for use in enzymatic assays.
Protocol:
-
Gene Synthesis and Cloning: The coding sequences for PfSUB1 or PvSUB1 (typically the catalytic domain) are synthesized and cloned into a suitable expression vector, such as pHLSec for mammalian expression or baculovirus vectors for insect cell expression.[8][9] The construct often includes an N-terminal signal peptide for secretion and a C-terminal His-tag for purification.
-
Expression:
-
Mammalian Cells: Expi-HEK293 cells are transfected with the expression plasmid. Tunicamycin (0.5 µg/mL) can be added to enhance correct protein folding. The cells are cultured for 72 hours to allow for protein expression and secretion into the medium.[8]
-
Insect Cells: Sf9 or Tni cells are infected with the recombinant baculovirus, and the culture is incubated for a defined period to allow for protein expression.
-
-
Purification:
-
The culture supernatant containing the secreted recombinant SUB1 is harvested.
-
The protein is purified using Nickel-NTA affinity chromatography, utilizing the C-terminal His-tag.
-
Further purification can be achieved through size-exclusion chromatography to obtain a homogenous protein preparation.[10]
-
Fluorescence-Based Enzyme Activity Assay (FRET Assay)
Objective: To measure the enzymatic activity of recombinant SUB1 and assess the potency of inhibitors.
Protocol:
-
Reagents and Materials:
-
Assay Procedure:
-
Recombinant SUB1 is pre-incubated with varying concentrations of the test inhibitor in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 500 nm for the Dabsyl-EDANS pair).[11]
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO vehicle).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Parasite Growth Inhibition Assay (SYBR Green I-based)
Objective: To evaluate the effect of SUB1 inhibitors on the growth of P. falciparum in in vitro culture.
Protocol:
-
Parasite Culture:
-
P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.
-
Cultures are synchronized to the ring stage using methods like sorbitol treatment.
-
-
Assay Setup:
-
Synchronized ring-stage parasites are diluted to a starting parasitemia of approximately 0.5% in a 2% hematocrit suspension.
-
The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.
-
The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[4]
-
-
Quantification of Parasite Growth:
-
After incubation, the plates are frozen and thawed to lyse the red blood cells.
-
A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.[12][13]
-
The plates are incubated in the dark for 1 hour at room temperature.
-
The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]
-
-
Data Analysis:
-
The fluorescence intensity, which is proportional to the amount of parasite DNA, is used to determine parasite growth.
-
The percentage of growth inhibition is calculated relative to the drug-free control wells.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to SUB1 inhibition.
Caption: SUB1 Activation and Substrate Processing Pathway.
References
- 1. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 2. Plasmodium subtilisin-like protease 1 (SUB1): Insights into the active-site structure, specificity and function of a pan-malaria drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Design of Protein-Based Inhibitors of Plasmodium vivax Subtilisin-Like 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. mdpi.com [mdpi.com]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. iddo.org [iddo.org]
- 13. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2: An In Vitro and In Vivo Perspective
A note on the availability of data: Publicly available experimental data for the specific peptide Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is limited. This guide, therefore, presents a comparative analysis based on the peptide's structural components. The molecule is presumed to be a dual-function agent combining a caspase-inhibiting peptide with immunostimulatory CpG (cyclopentylglycine) motifs.
This comparison is structured to evaluate a representative peptide caspase inhibitor, Z-VAD-FMK (a well-characterized pan-caspase inhibitor), against a hypothetical CpG-conjugated peptide caspase inhibitor, which embodies the characteristics of this compound. This approach provides a scientifically grounded comparison for researchers, scientists, and drug development professionals.
I. Overview of Compared Agents
Peptide Caspase Inhibitor (e.g., Z-VAD-FMK): This agent is designed to directly inhibit caspase enzymes, which are key mediators of apoptosis (programmed cell death). By blocking these enzymes, the inhibitor can prevent cell death in various pathological conditions. Z-VAD-FMK is a cell-permeant, irreversible pan-caspase inhibitor.[1][2][3]
CpG-conjugated Peptide Caspase Inhibitor: This hypothetical agent combines the direct anti-apoptotic function of a caspase inhibitor with the immune-activating properties of CpG motifs. CpG oligodeoxynucleotides (ODNs) are known to stimulate innate immune responses through Toll-like receptor 9 (TLR9).[4] This dual mechanism could not only protect cells from apoptosis but also stimulate an immune response against targeted pathogens or malignant cells.
II. In Vitro Efficacy Comparison
The in vitro efficacy of these agents can be assessed through their ability to inhibit caspase activity and modulate immune cell responses.
| Parameter | Peptide Caspase Inhibitor (e.g., Z-VAD-FMK) | CpG-conjugated Peptide Caspase Inhibitor (Hypothetical) |
| Primary Mechanism | Inhibition of caspase activity. | Dual-action: Caspase inhibition and immune cell activation. |
| Effect on Apoptosis | Directly inhibits apoptosis in various cell types.[5][6] | Expected to directly inhibit apoptosis. |
| Immune Cell Activation | No direct immunostimulatory effect. | Expected to activate B cells, dendritic cells, and macrophages.[4][7] |
| Cytokine Production | Does not induce pro-inflammatory cytokine production. | Expected to induce the secretion of cytokines like IL-6, IL-12, and TNF-α.[8][9] |
| Typical Assays | Caspase activity assays, cell viability assays (e.g., MTT, Annexin V).[10][11] | Caspase activity assays, cell viability assays, cytokine ELISAs, immune cell proliferation assays. |
III. In Vivo Efficacy Comparison
In vivo studies are crucial to determine the therapeutic potential, safety, and overall physiological effects of these compounds.
| Parameter | Peptide Caspase Inhibitor (e.g., Z-VAD-FMK) | CpG-conjugated Peptide Caspase Inhibitor (Hypothetical) |
| Anti-inflammatory Effects | Can reduce inflammation and mortality in models of endotoxic shock.[12][13] | Expected to have a complex role, potentially enhancing initial inflammation due to immune activation. |
| Anti-tumor Efficacy | Limited as a standalone anti-cancer agent, may protect cancer cells from apoptosis. | Expected to have enhanced anti-tumor activity by stimulating an anti-cancer immune response.[8][14] |
| Adjuvant Potential | Not typically used as a vaccine adjuvant. | CpG component is a potent vaccine adjuvant, enhancing antigen-specific immune responses.[15] |
| Potential Applications | Ischemia-reperfusion injury, neurodegenerative diseases, sepsis.[5] | Cancer immunotherapy, infectious diseases, vaccine development. |
| Safety Profile | Potential for off-target effects due to broad caspase inhibition. | Potential for inducing excessive inflammation or autoimmune responses. |
| Typical Animal Models | Sepsis models, stroke models, organ transplantation models.[12] | Tumor xenograft models, infectious disease models, vaccination studies.[16][17][18][19] |
IV. Experimental Protocols
A. In Vitro Caspase-3 Activity Assay
This protocol is adapted from commercially available kits and is a standard method to assess caspase inhibition.[20][21][22]
Objective: To quantify the inhibitory effect of the test compounds on caspase-3 activity in cell lysates.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Test compounds (Peptide Caspase Inhibitor, CpG-conjugated Peptide Caspase Inhibitor)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic equivalent)
-
Cell lysis buffer
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with the test compounds at various concentrations for a predetermined time. Include a positive control (apoptosis-inducing agent alone) and a negative control (untreated cells).
-
Cell Lysis: After treatment, harvest the cells and lyse them using the cell lysis buffer.
-
Caspase Activity Measurement: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate to each well and incubate at 37°C.
-
Data Acquisition: Measure the absorbance or fluorescence at appropriate wavelengths at different time points.
-
Data Analysis: Calculate the percentage of caspase-3 inhibition by the test compounds compared to the positive control.
B. In Vivo Murine Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of the test compounds in a murine model.[17][19][23]
Objective: To assess the ability of the test compounds to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Test compounds (Peptide Caspase Inhibitor, CpG-conjugated Peptide Caspase Inhibitor)
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (vehicle control, Peptide Caspase Inhibitor, CpG-conjugated Peptide Caspase Inhibitor). Administer the treatments via a suitable route (e.g., intraperitoneal or intratumoral injection) at a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.
V. Visualizations
Caption: Apoptosis signaling pathway showing the points of intervention for a peptide caspase inhibitor.
Caption: Experimental workflow for an in vitro caspase activity assay.
Caption: Proposed signaling pathway for the immunostimulatory action of a CpG-conjugated compound.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Frontiers | Cooperation of Oligodeoxynucleotides and Synthetic Molecules as Enhanced Immune Modulators [frontiersin.org]
- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo [frontiersin.org]
- 9. CpG-oligodeoxynucleotides enhance T-cell receptor-triggered interferon-γ production and up-regulation of CD69 via induction of antigen-presenting cell-derived interferon type I and interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro caspase activity assay [bio-protocol.org]
- 12. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 13. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Antitumor Efficacy of CpG Oligonucleotides is Improved by Encapsulation in Plant Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Patient-derived xenografts or organoids in the discovery of traditional and self-assembled drug for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. mpbio.com [mpbio.com]
- 23. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
Safe Handling and Disposal of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
For Research Use Only. Not for use in humans.
As a novel synthetic peptide, this compound lacks specific toxicological data and must be handled as a substance of unknown hazard.[1][2] The chemical, physical, and toxicological properties have not been thoroughly investigated.[2][3] This guide provides essential operational and safety protocols for researchers and laboratory personnel.
Hazard Identification and Risk Assessment
The primary hazards are associated with the unknown biological activity and potential for allergic reaction in sensitized individuals.[2] Exposure routes include inhalation of the lyophilized powder, skin/eye contact, and ingestion.[1][2] A thorough risk assessment must be conducted before any handling activities.
-
Physical Form: White, odorless powder.[1]
-
Health Hazards: Unknown. Treat as hazardous.[1] Potential for skin, eye, and respiratory tract irritation.[2]
-
Storage: Store lyophilized peptide in a cool, dry, dark environment, typically at or below -20°C.[2][4] Once reconstituted, solutions should be stored at 4°C or lower and protected from repeated freeze-thaw cycles.[4]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the primary defense against exposure.[4] Minimum PPE requirements for handling this peptide in both solid and liquid form are detailed below.
| Task | PPE Requirement | Rationale |
| Handling Lyophilized Powder (Weighing, Aliquoting) | - Disposable Nitrile Gloves- Lab Coat- ANSI Z87.1-compliant Safety Goggles | Prevents skin contact and inhalation of airborne particles. Safety goggles offer superior protection from airborne powder compared to safety glasses. |
| Handling Solutions (Reconstitution, Use in Assays) | - Disposable Nitrile Gloves[5]- Lab Coat- ANSI Z87.1-compliant Safety Glasses with Side Shields[5] | Prevents skin contact with the peptide solution. Protects eyes from potential splashes.[6] |
| Spill Cleanup | - Double Nitrile Gloves- Lab Coat or Gown- Safety Goggles- Respirator (if spill generates dust) | Provides enhanced protection when handling a concentrated spill of unknown material. |
Operational Plan: Step-by-Step Handling Procedures
A controlled laboratory environment with proper ventilation is required for all handling procedures.[4]
3.1 Weighing the Lyophilized Powder
-
Prepare Workspace: Perform all work with the solid peptide inside a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Don PPE: Wear a lab coat, safety goggles, and nitrile gloves.
-
Weighing: Use a microbalance with a draft shield. Use anti-static weighing paper or a weigh boat.
-
Cleanup: Carefully clean the balance and surrounding surfaces with a damp cloth or towel after use to remove any residual powder. Dispose of contaminated wipes as solid chemical waste.
3.2 Reconstituting the Peptide
-
Select Solvent: Use high-purity, sterile water or a buffer recommended for laboratory use to reconstitute the peptide.[4]
-
Don PPE: Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Procedure:
-
Slowly inject the desired volume of solvent into the vial, aiming the stream down the side of the vial to gently dissolve the lyophilized powder.
-
Cap the vial and mix by gentle vortexing or inversion until the solid is completely dissolved. Avoid vigorous shaking, which can cause denaturation.
-
-
Labeling: Clearly label the vial with the peptide name, concentration, solvent, and date of preparation.[4]
Disposal Plan
All waste must be segregated and disposed of according to institutional and local environmental regulations.[3][7] A disposal plan should be in place before beginning any experiment.[8]
4.1 Waste Segregation
-
Solid Waste: Includes contaminated gloves, pipette tips, empty vials, and weighing paper.
-
Procedure: Collect in a dedicated, clearly labeled, sealed plastic bag or container.[1]
-
-
Liquid Waste: Includes unused peptide solutions and contaminated buffers.
-
Sharps Waste: Includes needles and syringes used for reconstitution.
-
Procedure: Dispose of immediately in a designated, puncture-resistant sharps container.
-
4.2 Final Disposal
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
-
Unless confirmed to be non-hazardous, all waste associated with this peptide should be managed through the hazardous chemical waste program.[10]
-
Ensure all waste containers are properly labeled with their contents before collection by EHS.[7]
Visual Workflow and Logic Diagrams
Caption: Workflow for safe handling and disposal of novel peptides.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. abcepta.com [abcepta.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. essex.ac.uk [essex.ac.uk]
- 10. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
